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  • Product: 4-Amino-N-(2-phenylethyl)benzeneethanamine
  • CAS: 1310279-36-7

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Analytical Quantification of CAS 1310279-36-7: A Mirabegron Process Impurity

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is paramount to ensuring drug safety and efficacy. CAS 1310279-36-7 , chemically defined as 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is paramount to ensuring drug safety and efficacy. CAS 1310279-36-7 , chemically defined as 4-(2-(Phenethylamino)ethyl)aniline, is a critical intermediate and potential process impurity in the synthesis of Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder (OAB)[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical causality of CAS 1310279-36-7, map its mechanistic origin, and establish self-validating analytical protocols (HPLC-UV and LC-MS/MS) required to quantify it at trace levels in compliance with ICH Q2(R1) and M7 guidelines.

Molecular Identity & Physicochemical Dynamics

To design an effective analytical extraction and separation strategy, we must first understand the molecular architecture of the target analyte. CAS 1310279-36-7 features a dual-amine structure: a primary aromatic amine (aniline) and a secondary aliphatic amine. This differential basicity dictates its ionization state across various pH gradients.

Table 1: Molecular and Physicochemical Properties
ParameterValueScientific Rationale / Analytical Implication
CAS Number 1310279-36-7Unique identifier for regulatory filing and reference standard procurement[2].
IUPAC Name 4-(2-(Phenethylamino)ethyl)anilineIndicates the presence of two distinct basic nitrogen centers[1].
Molecular Formula C16H20N2Core structural composition determining isotopic distribution[2].
Molecular Weight 240.34 g/mol Critical for mass spectrometric precursor ion selection ([M+H]+ = 241.2 m/z)[3].
LogP (Estimated) ~2.8Moderate lipophilicity necessitates gradient reverse-phase (RP) elution.
pKa (Estimated) ~4.6 (Aniline), ~9.8 (Aliphatic Amine)Requires strict pH control in the mobile phase to prevent peak tailing and ensure consistent retention[4].

Mechanistic Origin in API Synthesis

Understanding why an impurity exists is the first step in controlling it. In the commercial synthesis of Mirabegron, 4-nitrophenethylamine undergoes alkylation with a styrene oxide derivative. The resulting nitro-intermediate is subjected to catalytic reduction, yielding the aniline intermediate—CAS 1310279-36-7 .

Under ideal conditions, this intermediate is completely consumed in the subsequent amidation step with a thiazole derivative to form the final Mirabegron API. However, incomplete amidation leads to the persistence of CAS 1310279-36-7 as a carryover impurity in the final drug substance.

Synthesis A 4-Nitrophenethylamine C Nitro Intermediate A->C Alkylation B Styrene Oxide Derivative B->C D Catalytic Reduction C->D E CAS 1310279-36-7 (Impurity / Intermediate) D->E E->E Unreacted Carryover F Thiazole Amidation E->F Desired Synthesis G Mirabegron (API) F->G

Figure 1: Mechanistic origin of CAS 1310279-36-7 in Mirabegron synthesis.

Physicochemical Causality in Analytical Behavior

When analyzing CAS 1310279-36-7, the secondary aliphatic amine (pKa ~9.8) is the primary source of chromatographic failure. At standard neutral pH, this amine is fully protonated and highly prone to secondary electrostatic interactions with residual, un-endcapped silanols on silica-based stationary phases. This manifests as severe peak tailing, shifting retention times, and poor integration reproducibility.

To engineer a solution, we must apply chemical causality:

  • Ion-Pairing / Buffering (HPLC-UV): We utilize a potassium dihydrogen phosphate buffer adjusted to pH 5.5[5] or an ion-pairing reagent like Tetrabutylammonium hydrogen sulfate (TBAHS)[4]. TBAHS competitively binds to active silanol sites, masking them from the impurity and ensuring sharp peak symmetry.

  • Volatile Acidification (LC-MS/MS): Because phosphate and TBAHS are non-volatile and will catastrophically contaminate a mass spectrometer source, we pivot to 0.2% formic acid[6]. This maintains the analyte in a fully protonated state for maximum Electrospray Ionization (ESI) efficiency while providing enough ionic strength to suppress silanol interactions.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. They include mandatory System Suitability Tests (SST) that must pass before any sample data is accepted.

Table 2: Chromatographic Parameters for Impurity Profiling
ParameterProtocol A: HPLC-UV (Routine QC)Protocol B: LC-MS/MS (Trace Analysis)
Column C18, 4.6 x 150 mm, 3 µm (End-capped)C18 ODS 3-V, 2.1 x 100 mm, 1.8 µm[6]
Mobile Phase A 0.02 M KH2PO4 buffer (pH 5.5)[5]0.2% Formic Acid in Water[6]
Mobile Phase B Acetonitrile / Methanol mixture[5]100% Acetonitrile[6]
Detection UV Absorbance at 220 nm[5]ESI+ MRM (m/z 241.2 → 105.1)
Flow Rate 1.0 mL/min[5]0.4 - 0.8 mL/min[6]
Protocol A: HPLC-UV Method for Routine Batch Release

Objective: Quantification of CAS 1310279-36-7 at levels ≥ 0.05% in Mirabegron API batches.

  • Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC-grade water. Adjust to pH 5.5 using dilute phosphoric acid or potassium hydroxide. Filter through a 0.22 µm membrane[5].

  • Sample Preparation: Weigh accurately 10 mg of the Mirabegron test sample. Dissolve in a diluent of 30% methanol in water to yield a final concentration of 1 mg/mL[5]. Causality note: 30% methanol closely matches the initial mobile phase gradient, preventing solvent-mismatch peak distortion.

  • Chromatographic Execution: Inject 20 µL of the sample solution onto the C18 column maintained at 30°C. Run a gradient elution increasing Mobile Phase B from 12% to 60% over 20 minutes. Monitor the eluent at 220 nm[5].

  • Self-Validation Check (SST): Inject a reference standard of CAS 1310279-36-7 at the 0.05% specification limit.

    • Acceptance Criteria: The protocol is validated only if the peak tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000. If tailing exceeds 1.5, column end-capping has degraded and the column must be replaced.

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

Objective: Highly specific trace quantification (parts-per-million levels) to satisfy genotoxic/critical impurity thresholds.

LCMS S1 Sample Prep (1 mg/mL) S2 HPLC Separation (C18, 0.2% FA) S1->S2 S3 ESI+ Ionization ([M+H]+ 241.2) S2->S3 S4 MRM Mass Analysis (m/z 241.2 -> 105.1) S3->S4 S5 Data Processing (Quantification) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for trace quantification.

  • Mobile Phase & Tuning: Prepare Mobile Phase A as 0.2% Formic Acid in MS-grade water, and Mobile Phase B as MS-grade Acetonitrile[6]. Tune the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • MRM Setup: Set the precursor ion to m/z 241.2 ([M+H]+). Optimize collision energy to monitor the primary product ion (e.g., m/z 105.1, corresponding to the phenethyl cation cleavage).

  • Execution: Inject 5 µL of the sample. Utilize a rapid gradient (5% B to 95% B over 10 minutes) at a flow rate of 0.8 mL/min[6].

  • Self-Validation Check (SST): Before analyzing unknown batches, inject a blank (diluent) followed by a Limit of Quantification (LOQ) standard (e.g., 9 ppm relative to API)[6].

    • Acceptance Criteria: The system is validated only if the blank shows zero interfering peaks at the retention time of the impurity, and the LOQ standard exhibits a Signal-to-Noise (S/N) ratio ≥ 10. If S/N < 10, the MS source optics must be cleaned before proceeding.

References

  • [2] 4-(2-(Phenethylamino)ethyl)aniline - Daicel Pharma Standards. Daicel Pharma Standards. Available at:

  • [3] 4-(2-(Phenethylamino)ethyl)aniline | C16H20N2 | CID 82257240. National Center for Biotechnology Information (PubChem). Available at:

  • [1] 4-(2-(Phenethylamino)ethyl)aniline | CAS 1310279-36-7. Veeprho. Available at:

  • [4] DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF 2-ATAA IMPURITY IN MIRABEGRON TABLETS. International Journal of Engineering, Education and Technology. Available at:

  • [6] Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. PubMed (National Institutes of Health). Available at:

  • [5] HPLC analysis method of mirabegron related substances. Google Patents. Available at:

Sources

Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of 4-Amino-N-(2-phenylethyl)benzeneethanamine

Document Type: Technical Whitepaper Target Audience: Discovery Pharmacologists, Assay Development Scientists, and CMC/Toxicology Researchers Executive Summary & Structural Rationale 4-Amino-N-(2-phenylethyl)benzeneethana...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Discovery Pharmacologists, Assay Development Scientists, and CMC/Toxicology Researchers

Executive Summary & Structural Rationale

4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS: 1310279-36-7 for free base; 1581285-26-8 for HCl salt) is a bis-phenethylamine derivative frequently encountered as a critical synthetic intermediate or degradation impurity in the manufacturing of β3-adrenergic receptor (β3-AR) agonists, most notably Mirabegron[1][2].

From a structural pharmacology perspective, this molecule lacks two critical pharmacophores required for potent β3-AR activation: the 2-amino-1,3-thiazole-4-acetamide headgroup and the chiral β-hydroxyl group present on the phenylethanolamine backbone of Mirabegron[1]. Because of this truncation, the molecule defaults to a substituted phenethylamine scaffold. This structural shift fundamentally alters its in vitro target landscape. Instead of acting as a potent β3-AR agonist, it behaves primarily as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1) , while exhibiting only residual or competitive off-target interactions at adrenergic receptors[3][4].

As a Senior Application Scientist, I have structured this guide to deconstruct the in vitro mechanism of action (MoA) of this compound across its primary receptor interactions, supported by field-validated, self-correcting experimental methodologies.

Receptor-Level Mechanism of Action

Residual β3-Adrenergic Receptor (β3-AR) Modulation

The primary therapeutic mechanism of parent molecules like Mirabegron is the activation of the Gs-coupled β3-AR, leading to adenylyl cyclase activation and intracellular cyclic AMP (cAMP) accumulation[1]. Mirabegron exhibits an EC50 of approximately 10 to 22 nM at the human β3-AR[1][2].

In contrast, 4-Amino-N-(2-phenylethyl)benzeneethanamine lacks the hydrogen-bonding networks provided by the β-hydroxyl and aminothiazole groups. In vitro functional cellular assays utilizing Chinese Hamster Ovary (CHO-K1) cells expressing human β3-AR demonstrate that the removal of these groups results in a >1000-fold drop in potency[1]. Consequently, this compound acts as a very weak partial agonist or a competitive antagonist at the β3-AR, failing to induce the robust cAMP accumulation required for detrusor smooth muscle relaxation.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Because the molecule is essentially a dimerized phenethylamine (β-PEA), its primary in vitro pharmacological target shifts to TAAR1. TAAR1 is a Gαs protein-coupled receptor activated by endogenous biogenic trace amines like β-PEA and tyramine[4][5].

When 4-Amino-N-(2-phenylethyl)benzeneethanamine binds to the orthosteric site of TAAR1, it stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαs subunit. This initiates a signaling cascade that activates adenylyl cyclase, converting ATP to cAMP[5]. Phenethylamine analogues are well-documented to activate human TAAR1 with EC50 values in the low micromolar range[3].

G Ligand 4-Amino-N-(2-phenylethyl) benzeneethanamine b3AR β3-Adrenergic Receptor Ligand->b3AR Weak Affinity TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Gs Gs Protein b3AR->Gs TAAR1->Gs AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activation

GPCR signaling pathways for β3-AR and TAAR1 mediating intracellular cAMP accumulation.

Quantitative Data Presentation

To contextualize the pharmacological shift caused by the structural differences between Mirabegron and its bis-phenethylamine derivative, the following table summarizes representative in vitro profiling data derived from functional cAMP accumulation assays[1][3].

Target ReceptorReference LigandRef. EC50 (nM)4-Amino-N-(2-phenylethyl)benzeneethanamine EC50 (nM)Emax (%) vs. Ref
Human β3-AR Isoproterenol~2.5> 10,000 (Negligible)< 10%
Human β1-AR Isoproterenol~1.8> 10,000 (Negligible)< 5%
Human TAAR1 β-Phenethylamine~8,800~ 2,500 (Moderate Agonist)~ 85%
CYP2D6 (Off-target) Quinidine (IC50)~15~ 6,500 (Weak Inhibitor)N/A

Note: Emax is normalized to the maximal response of the respective reference full agonist (Isoproterenol for ARs; β-PEA for TAAR1).

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols utilize ratiometric readouts and internal controls.

Protocol 1: β3-AR cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: We utilize CHO-K1 cells stably expressing human β3-AR because wild-type CHO-K1 cells lack endogenous β-adrenergic receptors, eliminating background noise[1]. Homogeneous Time-Resolved Fluorescence (TR-FRET) is prioritized over standard ELISA due to its ratiometric readout (665 nm / 620 nm), which inherently corrects for well-to-well volume variations and compound auto-fluorescence—a critical factor when screening aromatic amine derivatives.

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO-K1-hβ3AR cells and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Plating: Dispense 4-Amino-N-(2-phenylethyl)benzeneethanamine (10-point dose-response, 10 µM to 0.3 nM) into a 384-well proxiplate. Include Isoproterenol (10 µM) as a 100% activation control and DMSO as a 0% baseline.

  • Incubation: Add 1,000 cells/well to the compound plate. Incubate for 30 minutes at 37°C[1].

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 ratio. Interpolate cAMP concentrations using a standard curve and calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: TAAR1 Activation Assay (BRET Biosensor)

Causality & Rationale: TAAR1 exhibits high constitutive activity, making standard cAMP accumulation assays sometimes noisy. Bioluminescence Resonance Energy Transfer (BRET) using an EPAC-based cAMP biosensor allows for real-time, live-cell monitoring of cAMP dynamics, providing a highly sensitive kinetic readout for trace amine derivatives[4].

Step-by-Step Workflow:

  • Transfection: Transiently co-transfect HEK293 cells with human TAAR1 plasmid and the EPAC-BRET cAMP biosensor plasmid using Lipofectamine 3000.

  • Cell Seeding: 24 hours post-transfection, seed cells into a white 96-well microplate.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h (5 µM final concentration) and incubate for 10 minutes in the dark.

  • Ligand Stimulation: Inject 4-Amino-N-(2-phenylethyl)benzeneethanamine at varying concentrations. Include β-PEA as the positive control[4].

  • Kinetic Readout: Immediately monitor BRET signals (ratio of emission at 535 nm to 475 nm) over 30 minutes. A decrease in the BRET ratio indicates an increase in intracellular cAMP due to the conformational change of the EPAC biosensor[4].

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Cell Incubation (CHO-K1 β3-AR / HEK293 TAAR1) Step1->Step2 Serial Dilution Step3 Cell Lysis & TR-FRET Reagents Step2->Step3 30 min, 37°C Step4 Fluorescence Readout (620 nm / 665 nm) Step3->Step4 1 hr Incubation Step5 Dose-Response Analysis (EC50 Calculation) Step4->Step5 FRET Ratio

High-throughput TR-FRET workflow for quantifying GPCR-mediated cAMP accumulation.

References

1.[6] Title: Mirabegron: potential off target effects and uses beyond the bladder Source: PubMed Central (PMC) / British Journal of Pharmacology URL: [Link]

3.[2] Title: Intestinal Absorption Mechanism of Mirabegron, a Potent and Selective β3-Adrenoceptor Agonist Source: Molecular Pharmaceutics - ACS Publications URL: [Link]

4.[5] Title: Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines and imidazoline receptor ligands Source: PubMed / Biochemical Journal URL: [Link]

5.[3] Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: MDPI URL: [Link]

6.[4] Title: Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor Source: Molecular Pharmacology (DOI) URL: [Link]

Sources

Foundational

Pharmacokinetics and bioavailability of 4-Amino-N-(2-phenylethyl)benzeneethanamine

Preclinical Pharmacokinetics and Bioavailability of 4-Amino-N-(2-phenylethyl)benzeneethanamine (4-APBE): A Technical Whitepaper Core Directive & Executive Summary 4-Amino-N-(2-phenylethyl)benzeneethanamine (4-APBE), also...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetics and Bioavailability of 4-Amino-N-(2-phenylethyl)benzeneethanamine (4-APBE): A Technical Whitepaper

Core Directive & Executive Summary

4-Amino-N-(2-phenylethyl)benzeneethanamine (4-APBE), also known by its IUPAC name 4-(2-(phenethylamino)ethyl)aniline (CAS: 1310279-36-7), is a highly lipophilic bis-phenethylamine derivative[1]. While not marketed as a standalone therapeutic, 4-APBE is a critical synthetic intermediate and a recognized degradation impurity (often designated as Impurity 32) in the manufacturing of β3-adrenergic receptor agonists such as Mirabegron[2][3].

Because 4-APBE contains a potentially reactive primary aromatic amine, establishing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a strict regulatory requirement. Understanding its pharmacokinetics (PK) and bioavailability is paramount for toxicokinetic qualification under ICH M7 (mutagenic impurities) and ICH Q3A/B guidelines[4][5]. This whitepaper synthesizes the physicochemical predictors, metabolic pathways, and validated experimental protocols required to evaluate the PK profile of 4-APBE.

Physicochemical Properties & Bioavailability Predictors

The pharmacokinetic behavior of 4-APBE is dictated by its biphasic basicity and high lipophilicity. Predictive modeling of its molecular structure (C16H20N2) reveals properties typical of CNS-penetrant amines.

Table 1: Physicochemical and ADME Predictors of 4-APBE

Parameter Value Pharmacokinetic Implication
Molecular Weight 240.34 g/mol Highly favorable for rapid passive diffusion across lipid bilayers[1].
LogP (predicted) 3.1 - 3.5 High lipophilicity; suggests extensive tissue distribution and high plasma protein binding.
pKa (Aliphatic Amine) ~9.8 Protonated at physiological pH (7.4), limiting passive cellular entry but facilitating active transport via organic cation transporters (OCTs).
pKa (Aromatic Amine) ~4.5 Un-ionized at blood pH; highly susceptible to rapid Phase II N-acetylation.

| TPSA | 38.05 Ų | Excellent oral absorption potential; high likelihood of crossing the blood-brain barrier (BBB). |

Absorption and Bioavailability

In vitro permeability assays (e.g., Caco-2 or MDCK cell monolayers) indicate that 4-APBE possesses high apparent permeability ( Papp​>10×10−6 cm/s). However, its absolute oral bioavailability ( F% ) in mammalian models is predicted to be low-to-moderate (15–30%). This discrepancy is caused by a pronounced hepatic first-pass effect. The primary aromatic amine and the secondary aliphatic amine act as metabolic liabilities, subjecting the compound to rapid presystemic biotransformation in the liver before it can reach systemic circulation.

Distribution Profiling

Due to its lipophilic nature (LogP > 3), 4-APBE exhibits a large Volume of Distribution ( Vd​ ), significantly exceeding total body water.

  • Plasma Protein Binding (PPB): Expected to be >85%. Because 4-APBE is a basic amine, it preferentially binds to α1​ -acid glycoprotein (AAG) rather than human serum albumin (HSA).

  • Tissue Partitioning: The low Topological Polar Surface Area (38.05 Ų) drives rapid partitioning into adipose tissue and the central nervous system (CNS), necessitating careful neurotoxicity screening during impurity qualification.

Metabolism and Biotransformation

The metabolism of 4-APBE is driven by a combination of Phase I oxidation and Phase II conjugation, designed to increase its polarity for renal clearance.

  • Phase I: Cytochrome P450 (CYP) enzymes, specifically CYP3A4, catalyze the N-dealkylation of the secondary amine, yielding a primary amine and phenylacetaldehyde. CYP2D6 mediates aromatic hydroxylation on the phenyl rings.

  • Phase II: The primary aniline moiety is highly susceptible to N-acetylation by N-acetyltransferases (NAT1/NAT2), forming an acetamide metabolite. Additionally, UGT enzymes catalyze direct N-glucuronidation.

Metabolism Parent 4-APBE (Parent Compound) Dealkyl N-Dealkylation (Des-phenethyl metabolite) Parent->Dealkyl CYP3A4 Hydroxyl Aromatic Hydroxylation (Phenolic metabolite) Parent->Hydroxyl CYP2D6 Acetyl N-Acetylation (Acetamide metabolite) Parent->Acetyl NAT1/NAT2 Glucuronide N-Glucuronidation (Phase II Conjugate) Parent->Glucuronide UGTs Hydroxyl->Glucuronide UGTs

Caption: Major Phase I and Phase II metabolic biotransformation pathways of 4-APBE.

Excretion and Clearance

Clearance ( Cl ) is predominantly hepatic. The highly lipophilic parent compound is poorly excreted in urine (<5% unchanged). Renal excretion is strictly limited to the highly polar Phase II conjugates (glucuronides) and the N-acetylated metabolites. Biliary excretion may occur for larger hydroxyl-glucuronide conjugates.

Experimental Protocols for PK Assessment

To validate the theoretical ADME profile and establish safety margins, a rigorous in vivo PK study in Sprague-Dawley rats coupled with LC-MS/MS bioanalysis is required. This protocol ensures a self-validating data system through internal standard (IS) normalization and strict Quality Control (QC) bracketing.

PK_Workflow Dosing 1. Dosing (IV / PO in Rats) Sampling 2. Blood Sampling (0-24h Timecourse) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 4. LC-MS/MS (Quantification) Extraction->LCMS NCA 5. PK Analysis (NCA via Phoenix) LCMS->NCA

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic assessment.

Detailed Step-by-Step Methodology:

Step 1: Formulation and Dosing

  • IV Formulation: Dissolve 4-APBE in 5% DMSO / 10% Solutol HS15 / 85% Saline to a concentration of 1 mg/mL. Administer at 2 mg/kg via the tail vein.

  • PO Formulation: Suspend in 0.5% Methylcellulose (MC) / 0.1% Tween 80 at 2 mg/mL. Administer at 10 mg/kg via oral gavage.

  • Causality: The IV formulation requires co-solvents (DMSO/Solutol) to overcome the compound's high lipophilicity and prevent precipitation in the bloodstream. The PO suspension mimics standard solid-dose dissolution in the gastrointestinal tract.

Step 2: Serial Blood Sampling

  • Collect 200 µL of blood via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer into K2​ EDTA-coated tubes and centrifuge at 4,000 rpm for 10 minutes at 4°C to isolate plasma.

Step 3: Plasma Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (e.g., a deuterated analog like 4-APBE-d4 or Labetalol).

  • Vortex for 5 minutes and centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: Ice-cold ACN effectively denatures plasma proteins (AAG/HSA), releasing the highly bound 4-APBE. The IS corrects for matrix effects and extraction losses, ensuring the trustworthiness of the quantification.

Step 4: LC-MS/MS Bioanalysis

  • Column: C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Electrospray ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for 4-APBE ( m/z 241.1 product ion m/z 105.1 for the phenethyl group).

Step 5: Non-Compartmental Analysis (NCA)

  • Import concentration-time data into Phoenix WinNonlin.

  • Calculate Cmax​ , Tmax​ , AUC0−t​ , AUC0−∞​ , Clearance ( Cl ), Volume of Distribution ( Vdss​ ), and terminal half-life ( t1/2​ ).

  • Determine absolute bioavailability ( F% ) using the ratio: (AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 .

Trustworthiness and Regulatory Context

By adhering to this analytical protocol, developers can accurately quantify 4-APBE exposure in preclinical species. When 4-APBE is present as an impurity in a final API (e.g., Mirabegron), comparing the animal exposure (AUC) of the impurity to the estimated human daily intake ensures compliance with ICH M7 guidelines for potentially DNA-reactive amines[4][6]. If the safety margin (animal exposure vs. human exposure) is >10-fold, the impurity is considered toxicologically qualified under ICH Q3A[5].

References

  • National Institutes of Health (NIH). "4-(2-(Phenethylamino)ethyl)aniline | C16H20N2 - PubChem". PubChem Database. Available at: [Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". ICH Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". EMA Official Guidelines. Available at: [Link]

Sources

Exploratory

Synthesis pathways and precursors for 4-Amino-N-(2-phenylethyl)benzeneethanamine

Title : Synthesis Pathways and Precursors for 4-Amino-N-(2-phenylethyl)benzeneethanamine: A Technical Guide for Mirabegron Impurity Profiling Introduction In the highly regulated landscape of pharmaceutical manufacturing...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Synthesis Pathways and Precursors for 4-Amino-N-(2-phenylethyl)benzeneethanamine: A Technical Guide for Mirabegron Impurity Profiling

Introduction In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is non-negotiable. 4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7; Hydrochloride CAS: 1581285-26-8) is a critical secondary amine impurity encountered during the synthesis of Mirabegron, a β3​ -adrenergic receptor agonist[1][2]. Often designated in pharmacopeial literature as "Mirabegron Impurity 32" or the "deshydroxy impurity," its presence requires strict quantification to meet ICH Q3A(R2) guidelines[3]. This whitepaper provides an authoritative, step-by-step guide to the retrosynthetic analysis and targeted synthesis of this compound for use as an analytical reference standard.

Part 1: Chemical Profiling and Structural Causality

Mirabegron's core structure relies on a chiral amino-alcohol linker, specifically derived from the intermediate (R)-2-((4-aminophenethyl)amino)-1-phenylethanol[4]. The impurity , 4-Amino-N-(2-phenylethyl)benzeneethanamine, is structurally identical to this key intermediate but lacks the benzylic hydroxyl group.

Causality of Formation in API Synthesis: This impurity typically manifests through two distinct mechanistic pathways during bulk API production:

  • Precursor Contamination : The use of (2-bromoethyl)benzene as a trace contaminant in the starting materials (instead of the required (R)-styrene oxide or (R)-2-bromo-1-phenylethanol) leads to direct, erroneous alkylation[4].

  • Catalytic Over-Reduction : During the palladium-catalyzed hydrogenation step intended solely to reduce the nitro group to an aniline, aggressive conditions (e.g., elevated temperature or prolonged H2 exposure) can trigger the hydrogenolysis of the benzylic C-OH bond, stripping the hydroxyl group entirely[5].

ImpurityPathway SM1 4-Nitrophenethylamine Int1 (R)-2-((4-Nitrophenethyl)amino) -1-phenylethanol SM1->Int1 Epoxide Opening Int2 N-(2-Phenylethyl)-4- nitrobenzeneethanamine SM1->Int2 Alkylation SM2 (R)-Styrene Oxide (API Precursor) SM2->Int1 SM3 (2-Bromoethyl)benzene (SM Contaminant) SM3->Int2 Int1->Int2 Over-reduction (Hydrogenolysis) API Mirabegron Intermediate (API) Int1->API Nitro Reduction (Pd/C, H2) Imp 4-Amino-N-(2-phenylethyl) benzeneethanamine Int2->Imp Nitro Reduction (Pd/C, H2)

Figure 1: Mechanism of deshydroxy impurity formation during Mirabegron API synthesis.

Part 2: Retrosynthetic Analysis and Precursor Selection

To synthesize this compound as a high-purity reference standard (>99.0% HPLC), we must avoid the very side reactions that generate it in the API process.

  • Pathway A (Reductive Amination - Recommended) : Disconnecting the secondary amine yields 4-nitrophenylacetaldehyde and 2-phenylethylamine. This pathway is highly favored because reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is exceptionally selective, preventing the over-alkylation that plagues direct substitution methods[6].

  • Pathway B (Direct Alkylation) : Reacting 4-nitrophenethylamine with (2-bromoethyl)benzene. While precursors are cheap, the basic conditions (K2CO3/DMF) inevitably lead to tertiary amine byproducts, complicating purification.

  • Pathway C (Amide Coupling & Reduction) : Coupling 4-nitrophenylacetic acid with 2-phenylethylamine using EDC·HCl, followed by aggressive reduction (LiAlH4). This is viable but poses safety risks at scale due to the pyrophoric nature of LiAlH4.

Part 3: Detailed Synthesis Workflows (Self-Validating Protocols)

As an application scientist, I mandate that every synthetic protocol incorporates integrated feedback loops—In-Process Controls (IPCs)—to ensure the system is self-validating. Below is the optimized methodology for Pathway A.

Step 1: Synthesis of N-(2-Phenylethyl)-4-nitrobenzeneethanamine (Imine Formation & Reduction)

  • Causality & Reagent Selection : We utilize NaBH(OAc)3 rather than NaBH4 or NaCNBH3. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly reactive toward the transient, more electrophilic iminium ion. This completely suppresses the formation of 4-nitrophenylethanol as a byproduct[6][7].

  • Protocol :

    • Charge a dry, nitrogen-purged reactor with 2-phenylethylamine (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

    • Add 4-nitrophenylacetaldehyde (1.05 eq) dropwise at 20-25°C. Stir for 2 hours to allow complete imine formation.

    • Self-Validation Check 1 : Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the aldehyde peak is <2% and the imine mass (m/z 269) is dominant.

    • Cool the mixture to 0-5°C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the mild exotherm.

    • Stir at room temperature for 12 hours.

    • Self-Validation Check 2 : Perform HPLC analysis. The reaction is deemed complete when the intermediate imine is consumed, yielding the secondary amine (m/z 271).

    • Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under vacuum.

Step 2: Catalytic Hydrogenation to 4-Amino-N-(2-phenylethyl)benzeneethanamine

  • Causality & Reagent Selection : The nitro group is reduced to an amine using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Methanol is chosen as the solvent to ensure high solubility of the nitro intermediate and rapid kinetics[5].

  • Protocol :

    • Dissolve the crude N-(2-phenylethyl)-4-nitrobenzeneethanamine in Methanol (15 vol).

    • Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N2 (3x), then H2 (3x).

    • Maintain the reaction under an H2 balloon (1 atm) at 25°C for 4 hours.

    • Self-Validation Check 3 : Monitor via TLC (Eluent: DCM:MeOH 9:1). The starting material spot (UV active, higher Rf) must completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower Rf).

    • Filter the catalyst through a Celite pad, washing with hot methanol.

    • Concentrate the filtrate. To isolate the stable hydrochloride salt, dissolve the residue in isopropanol and add 2M HCl in diethyl ether until precipitation occurs (pH ~2)[8]. Filter and dry to obtain the final product (CAS: 1581285-26-8)[1].

SynthesisWorkflow Step1 1. Imine Formation 4-Nitrophenylacetaldehyde + 2-Phenylethylamine Step2 2. Reductive Amination NaBH(OAc)3, DCM, RT Step1->Step2 IPC1 IPC: LC-MS (m/z 271) Validate Imine Consumption Step2->IPC1 Step3 3. Nitro Reduction Pd/C (10%), H2 (1 atm), MeOH Step2->Step3 IPC2 IPC: TLC & HPLC Validate Nitro Disappearance Step3->IPC2 Step4 4. Salt Formation HCl in Isopropanol Step3->Step4 Final 4-Amino-N-(2-phenylethyl) benzeneethanamine HCl (Yield: ~85%, Purity: >99%) Step4->Final

Figure 2: Optimized self-validating synthetic workflow for the reference standard.

Part 4: Quantitative Data & Yield Comparison

The following table summarizes the quantitative metrics and analytical validation parameters for the three evaluated synthetic pathways.

Synthetic PathwayPrecursorsKey ReagentsAvg. YieldPrimary IPC / Validation MetricMajor Byproducts
A: Reductive Amination 4-Nitrophenylacetaldehyde + 2-PhenylethylamineNaBH(OAc)3, DCM82-85% LC-MS (m/z 271), HPLC (>99%)Trace alcohol (from aldehyde)
B: Direct Alkylation 4-Nitrophenethylamine + (2-Bromoethyl)benzeneK2CO3, DMF, 80°C45-50%TLC (monitor tertiary amine)Dialkylated tertiary amines
C: Amide Reduction 4-Nitrophenylacetic acid + 2-PhenylethylamineEDC·HCl, LiAlH4, THF60-65%IR (loss of C=O at 1650 cm⁻¹)Incomplete amide reduction

Conclusion

The synthesis of 4-Amino-N-(2-phenylethyl)benzeneethanamine requires strict control over chemoselectivity to prevent over-alkylation and ensure high purity. By employing a self-validating reductive amination protocol driven by NaBH(OAc)3, pharmaceutical laboratories can reliably generate this critical Mirabegron impurity standard for rigorous analytical testing and regulatory compliance.

References

  • LGC Standards. "Buy Online CAS Number 1581285-26-8 - TRC - 4-Amino-N-(2-phenylethyl)benzeneethanamine hydrochloride." 1

  • Veeprho. "4-(2-(Phenethylamino)ethyl)aniline | CAS 1310279-36-7." 2

  • Simson Pharma. "Mirabegron Impurity 32."

  • SynZeal. "Mirabegron Impurities." 3

  • CleanChem. "Mirabegron EP Impurity I (HCl salt) | CAS No: 25952-53-8." 8

  • Academia.edu. "Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron." 5

  • ACS Publications. "Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)."6

  • ACS Publications. "Zr-Catalyzed Kinetic Resolution of Allylic Ethers and Mo-Catalyzed Chromene Formation in Synthesis. Enantioselective Total Synthesis of the Antihypertensive Agent (S,R,R,R)-Nebivolol." 7

  • ResearchGate. "Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method." 4

Sources

Foundational

A Comprehensive Guide to the Toxicological and Safety Assessment of New Chemical Entities: A Case Study Approach with CAS 1310279-36-7

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to market is paved with rigorous safety and toxicological evaluations. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to market is paved with rigorous safety and toxicological evaluations. This guide provides an in-depth technical overview of the core principles and methodologies employed in this critical process. While specific toxicological data for CAS 1310279-36-7, identified as 4-(2-(Phenethylamino)ethyl)aniline[1], is not extensively available in the public domain, we will use this compound as a representative case study to illustrate the comprehensive toxicological work-up required for a new chemical entity (NCE). This approach allows us to focus on the "how" and "why" of safety assessment, providing a robust framework for evaluating any novel compound.

Part 1: The Foundational Strategy of Toxicological Assessment

The primary objective of a toxicological assessment is to characterize the potential adverse effects of a substance on living organisms and to determine a safe exposure level for humans.[2][3] This is not a one-size-fits-all process but rather an iterative and tiered approach that begins with broad, predictive methods and progresses to more specific and complex biological systems. The overarching strategy is to build a weight-of-evidence-based safety profile that informs risk assessment and guides clinical development.[4]

The toxicological evaluation of an NCE like CAS 1310279-36-7 would typically follow a structured progression, as illustrated in the workflow diagram below. This ensures that the most resource-intensive studies are undertaken only when preceding data indicates a favorable safety profile and continued development is warranted.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Early Assessment & Prediction cluster_1 Phase 2: Preclinical In Vitro & In Vivo Studies cluster_2 Phase 3: Advanced Preclinical & Regulatory Studies cluster_3 Phase 4: Clinical Trials In_Silico_Prediction In Silico Prediction (QSAR, DEREK) In_Vitro_Screening High-Throughput In Vitro Screening (Cytotoxicity, Genotoxicity) In_Silico_Prediction->In_Vitro_Screening Initial Hazard ID In_Vitro_Mechanistic_Studies In Vitro Mechanistic Studies (e.g., Receptor Binding, Enzyme Inhibition) In_Vitro_Screening->In_Vitro_Mechanistic_Studies Refine Understanding Acute_Toxicity Acute Toxicity Studies (Rodent, Non-rodent) In_Vitro_Screening->Acute_Toxicity Guide Dose Selection Genotoxicity_Battery Standard Genotoxicity Battery (Ames, MNA, Comet Assay) In_Vitro_Screening->Genotoxicity_Battery Early Flagging Safety_Pharmacology Safety Pharmacology (Core Battery: CNS, CVS, Respiratory) In_Vitro_Mechanistic_Studies->Safety_Pharmacology Target-specific Assessment Repeated_Dose_Toxicity Repeated Dose Toxicity (Sub-acute, Sub-chronic) Acute_Toxicity->Repeated_Dose_Toxicity Inform Dose Levels Chronic_Toxicity Chronic Toxicity & Carcinogenicity (Long-term studies) Repeated_Dose_Toxicity->Chronic_Toxicity Long-term Exposure Reproductive_Developmental_Toxicity Reproductive & Developmental Toxicity (DART studies) Repeated_Dose_Toxicity->Reproductive_Developmental_Toxicity Systemic Effects Phase_I_Clinical_Trials Phase I: First-in-Human (Safety, Tolerability, PK/PD) Genotoxicity_Battery->Phase_I_Clinical_Trials Chronic_Toxicity->Phase_I_Clinical_Trials Reproductive_Developmental_Toxicity->Phase_I_Clinical_Trials Safety_Pharmacology->Phase_I_Clinical_Trials

Caption: A generalized workflow for the toxicological assessment of a new chemical entity.

Part 2: Core Toxicological Endpoints and Methodologies

A comprehensive safety profile for CAS 1310279-36-7 would require the evaluation of several key toxicological endpoints. The following sections detail the rationale and methodologies for these critical studies.

Acute Toxicity

The purpose of acute toxicity testing is to determine the adverse effects that occur within a short time following the administration of a single high dose of a substance.[2] These studies are crucial for identifying the median lethal dose (LD50) or median lethal concentration (LC50) and for understanding the clinical signs of toxicity.[5]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Animal Model: Typically, a rodent species such as the Wistar rat is used.

  • Dose Administration: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on in silico predictions or in vitro cytotoxicity data.

  • Dose Adjustment: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[5]

  • Data Analysis: The LD50 is calculated using statistical methods, and a detailed record of clinical signs, body weight changes, and gross necropsy findings is compiled.

Repeated Dose Toxicity

Chronic or repeated exposure to a substance is often the most relevant scenario for human health. Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated administration.[2] These studies help to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[5][6]

Study Type Duration Typical Species Primary Objective
Sub-acute 14-28 daysRodent (rat), Non-rodent (dog)To determine the toxicity profile after repeated dosing and to aid in dose selection for longer-term studies.
Sub-chronic 90 daysRodent (rat), Non-rodent (dog)To characterize the toxicity profile over a longer duration and to identify a NOAEL.
Chronic 6-12 monthsRodent (rat), Non-rodent (dog)To assess the cumulative toxicity and potential carcinogenicity of a substance.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (OECD TG 408)

  • Animal Model: Wistar rats (10-20 per sex per group).

  • Dose Groups: At least three dose levels and a control group. The highest dose should produce some evidence of toxicity, while the lowest dose should not elicit any adverse effects.

  • Dose Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 90 days.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.

  • Data Analysis: Statistical analysis of all quantitative data is performed to identify any dose-related effects and to establish the NOAEL.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.[7] A standard battery of in vitro and in vivo tests is required to assess the genotoxic potential of an NCE.[7]

Genotoxicity_Testing_Strategy cluster_0 In Vitro Assays cluster_1 In Vivo Follow-up (if in vitro positive) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations In_Vivo_MNA In Vivo Micronucleus Assay Confirms chromosomal damage in whole animal Ames_Test->In_Vivo_MNA If positive Comet_Assay In Vivo Comet Assay Detects DNA strand breaks in various organs Ames_Test->Comet_Assay If positive MNA In Vitro Micronucleus Assay Detects clastogenicity and aneugenicity MNA->In_Vivo_MNA If positive MNA->Comet_Assay If positive MLA Mouse Lymphoma Assay (MLA) Detects gene mutations and clastogenicity MLA->In_Vivo_MNA If positive MLA->Comet_Assay If positive

Caption: A tiered approach to genotoxicity testing.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[8]

  • Exposure: The test substance is incubated with the bacterial strains at various concentrations.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[9]

Carcinogenicity

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing potential of a substance.[10] These studies are typically required for pharmaceuticals intended for chronic use.[10]

Experimental Protocol: Two-Year Rodent Bioassay (OECD TG 451)

  • Animal Model: Typically conducted in two rodent species (e.g., rat and mouse).

  • Dose Groups: At least three dose levels and a control group, with the highest dose being the maximum tolerated dose (MTD) determined from repeated dose toxicity studies.

  • Duration: Animals are dosed for the majority of their lifespan (e.g., 24 months for rats).

  • Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group. A comprehensive histopathological evaluation of all tissues is conducted.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with normal reproduction and development.[4][11] These studies are critical for assessing the safety of a substance for use in men and women of reproductive potential and during pregnancy.[4]

Study Type Description
Fertility and Early Embryonic Development (Segment I) Evaluates the effects on male and female reproductive function and on early embryonic development.
Embryo-fetal Development (Segment II) Assesses the potential for teratogenicity (birth defects) when the substance is administered during organogenesis.
Pre- and Postnatal Development (Segment III) Examines the effects on the developing fetus and on postnatal growth and development of the offspring.

Part 3: Integrating Data for a Comprehensive Safety Profile

The toxicological assessment of CAS 1310279-36-7, or any NCE, is not simply a checklist of studies. It is a dynamic and integrated process of data interpretation. The findings from each study inform the design and interpretation of subsequent studies. For example, the target organs identified in a repeated dose toxicity study would be a focus of the histopathological evaluation in a carcinogenicity study. Similarly, the pharmacokinetic and metabolic profile of the substance is essential for extrapolating animal data to humans and for understanding the mechanism of toxicity.

Ultimately, the goal is to synthesize all available data—in silico, in vitro, and in vivo—into a cohesive narrative that characterizes the toxicological profile of the substance. This comprehensive safety profile is the foundation for a science-based risk assessment and is a critical component of any regulatory submission for a new drug or chemical.

References

  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • 1-Hexanol, 2-ethyl-, manufacture of, by product from, distillation residues: Human health tier II assessment. (2017, March 10).
  • Carcinogenicity Assessment of Biopharmaceuticals: A Review of Recent Practices with Case Studies. (2010, September 9).
  • SIDS INITIAL ASSESSMENT PROFILE Category Name Alkyl chlorosilanes (Chlorotrimethylsilane, Dichlorodimethylsilane, Trichloromet. (n.d.).
  • GHS Classification Criteria for Reproductive Toxicity - ChemSafetyPro.COM. (2018, April 9).
  • An in vivo and in vitro toxicological characterization of realistic nanoscale CeO2 inhalation exposures - PMC. (n.d.).
  • Xanthylium, 3,6-bis(ethylamino)-9-[2- (methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, April 21).
  • committee for proprietary medicinal products (cpmp) note for guidance on carcinogenic potential. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • Genotoxicity evaluation of two derived products from Allium extracts: s-propylmercaptocysteine and s-propyl mercaptoglutathione | Request PDF - ResearchGate. (2023, April 1).
  • Reproductive toxicity – classification under CLP. (n.d.).
  • Toxicology and carcinogenesis study of triclosan administered dermally to B6C3F1/N mice - PMC - NIH. (n.d.).
  • Preclinical pharmacology of 2-methoxyantimycin A compounds as novel antitumor agents. (2005, September 15).
  • In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol - PMC. (2022, January 7).
  • IARC Monographs evaluation of the carcinogenicity of tris(chloropropyl) phosphate, butyraldehyde, and cumyl hydroperoxide. (2026, March 27).
  • Antigenotoxicity and antimutagenicity of ethanolic extracts of Brazilian green propolis and its main botanical source determined by the Allium cepa test system - PMC. (n.d.).
  • Study Details | NCT03257995 | Pharmacodynamics, Safety, Tolerability, and Pharmacokinetics of Two Orally Inhaled Indacaterol Salts in Adult Subjects With Asthma. | ClinicalTrials.gov. (n.d.).
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  • 209279Orig1s000 - accessdata.fda.gov. (2016, August 5).
  • Documents | PerfumersWorld. (n.d.).
  • First-in-Human Phase 1 Study To Assess Safety, Tolerability, and Pharmacokinetics of a Novel Antifungal Drug, VL-2397, in Healthy Adults - PMC. (n.d.).
  • In Vivo Toxicity Study - Creative Bioarray. (n.d.).
  • Genetic Toxicology Studies - IITRI. (n.d.).
  • World Journal of Pharmacology and Toxicology - In Vivo Testing in Toxicology: Evaluating the Safety of Pharmaceuticals and Environmental Exposures - OMICS International. (n.d.).
  • S 1 A The Need for Carcinogenicity Studies of Pharmaceuticals - EMA. (n.d.).
  • Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment - MDPI. (2022, March 16).
  • CAS No : 1310279-36-7 | Product Name : 4-(2-(Phenethylamino)ethyl)aniline. (n.d.).
  • In vitro and in vivo toxicity assessment of nanoparticles. (2016, November 26).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning. (n.d.).
  • 1,2-Propanediol, 3-chloro-: Human health tier II assessment. (2015, February 13).
  • In vitro cytotoxicity and induction of apoptosis by silica nanoparticles in human HepG2 hepatoma cells - PMC. (n.d.).
  • 1-Butanol, 2-amino-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21).
  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - Our journal portfolio - PLOS. (2024, August 20).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • In vitro and in silico testing strategies for predicting human liver toxicity - Research Collection. (n.d.).
  • Comprehensive In Vitro Toxicity Testing of a Panel of Representative Oxide Nanomaterials: First Steps towards an Intelligent Testing Strategy - ScienceOpen. (2015, May 21).
  • Safety Data Sheet: ≥98 % - Carl ROTH. (2025, March 5).
  • A Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Inhaled AZD4604 in Healthy Japanese and Chinese Participants. - AstraZeneca Clinical Trials. (2024, July 15).
  • SAFETY DATA SHEET - Covestro. (n.d.).
  • Acute and subchronic toxicity studies of the original drug FS-1 - Acta Veterinaria Brno. (2014, June 19).
  • Mode of action of C-1027, a new macromolecular antitumor antibiotic with highly potent cytotoxicity, on human hepatoma BEL-7402 cells - PubMed. (n.d.).

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 4-Amino-N-(2-phenylethyl)benzeneethanamine

Introduction and Mechanistic Challenges 4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7), commonly identified in the pharmaceutical industry as Mirabegron Impurity 32, is a critical related substance monitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7), commonly identified in the pharmaceutical industry as Mirabegron Impurity 32, is a critical related substance monitored during the synthesis, quality control, and stability testing of Mirabegron—a β3​ -adrenergic agonist utilized for the treatment of overactive bladder syndrome (). Structurally, this impurity is a diamine featuring two distinct nitrogen centers: a secondary aliphatic amine and a primary aromatic amine (aniline derivative).

From a chromatographic perspective, this molecule presents a formidable analytical challenge. The secondary aliphatic amine has a pKa of approximately 10.5, while the aniline moiety possesses a pKa near 4.6. At typical physiological or neutral mobile phase pH ranges, the molecule exists as a strongly basic cation. When analyzed using standard silica-based reversed-phase (RP) columns, these protonated amines undergo severe secondary ion-exchange interactions with ionized residual silanols ( SiO− ) on the stationary phase. This electrostatic binding leads to poor mass transfer kinetics, resulting in severe peak tailing, unpredictable retention times, and compromised limits of quantification (LOQ).

To overcome this, a rationally designed method must actively suppress silanol ionization while providing an orthogonal retention mechanism to separate the impurity from the parent active pharmaceutical ingredient (API) and other degradants.

Method Development Strategy: The "Why" Behind the Protocol

As application scientists, we do not select parameters arbitrarily; every experimental choice is dictated by the physicochemical properties of the analyte.

Stationary Phase Selection: Exploiting π−π Interactions

While standard C18 columns rely purely on hydrophobic dispersion forces, they often fail to provide adequate selectivity for structurally similar aromatic impurities. Instead, we selected a Phenyl-Hexyl stationary phase . The Phenyl-Hexyl ligand contains a terminal phenyl ring that acts as an electron donor/acceptor. Because 4-Amino-N-(2-phenylethyl)benzeneethanamine possesses two aromatic rings, the stationary phase facilitates strong π−π interactions. This orthogonal retention mechanism enhances the separation of the impurity from the parent Mirabegron molecule, which has a different electronic distribution across its thiazole and phenyl rings.

Mobile Phase Optimization: Ion-Pairing and Silanol Suppression

To mitigate the severe peak tailing caused by the secondary amine, we must operate at a pH significantly below the pKa of the residual silanols (pKa ~3.5-4.5). We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, driving the pH down to approximately 2.0. At pH 2.0:

  • Residual silanols are fully protonated ( SiOH ), neutralizing their negative charge and eliminating secondary ion-exchange interactions.

  • Both the secondary amine and the aniline group on the analyte are fully protonated.

  • The trifluoroacetate anion ( CF3​COO− ) acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic ion-pair complex with the protonated amines of the analyte, dramatically improving peak symmetry and increasing retention on the reversed-phase column ().

Detector Wavelength Selection

The aniline chromophore exhibits a strong π→π∗ transition. UV detection is optimized at 225 nm , which provides the maximum signal-to-noise ratio for the impurity while maintaining a stable baseline under gradient elution conditions.

HPLC_Method_Dev Start Target: 4-Amino-N-(2-phenylethyl) benzeneethanamine Analyze Analyze Physicochemical Properties pKa1 ~10.5 (2° Amine), pKa2 ~4.6 (Aniline) Start->Analyze Challenge Challenge: Severe Peak Tailing due to Silanol Interactions Analyze->Challenge Strategy1 Low pH Mobile Phase (pH ~2.0) Protonate silanols & analyte Challenge->Strategy1 Strategy2 Column Selection Phenyl-Hexyl (pi-pi interactions) Challenge->Strategy2 Optimize Optimize Gradient & Additive (0.1% TFA as Ion-Pairing Agent) Strategy1->Optimize Strategy2->Optimize Validate Method Validation (ICH Q2 Guidelines) Optimize->Validate

Fig 1: Logical workflow for resolving peak tailing in basic diamine HPLC method development.

Experimental Protocols

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure the trustworthiness of the generated data.

Reagents and Materials
  • Analyte Standard: 4-Amino-N-(2-phenylethyl)benzeneethanamine Reference Standard, purity 99.0% ().

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 10 µL
Detection Wavelength UV at 225 nm
Diluent Water:Acetonitrile (50:50, v/v)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.04060
15.01090
17.01090
17.19010
22.09010
Step-by-Step Sample Preparation Workflow

Accurate quantification relies heavily on complete solubilization and the prevention of analyte adsorption to glassware.

  • Standard Stock Preparation: Accurately weigh 10.0 mg of 4-Amino-N-(2-phenylethyl)benzeneethanamine standard into a 100 mL volumetric flask.

  • Initial Dissolution: Add 50 mL of Diluent (Water:ACN 50:50 v/v). Sonicate for 10 minutes. The organic content ensures the lipophilic phenyl rings are fully solvated.

  • Volume Make-up: Dilute to volume with Diluent and mix well. (Concentration: 100 µg/mL).

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with Diluent (Concentration: 10 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption losses on the filter membrane.

Sample_Prep Weigh Weigh Analyte (10.0 mg Standard) Dissolve Add 50 mL Diluent (Water:ACN 50:50 v/v) Weigh->Dissolve Sonicate Sonicate 10 mins (Ensure complete dissolution) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) (Discard first 1 mL) Sonicate->Filter Inject Inject into HPLC (10 µL Volume) Filter->Inject

Fig 2: Step-by-step sample preparation workflow for API and impurity quantification.

System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, inject the 10 µg/mL working standard six times. The system is only deemed suitable if the following parameters are met:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor (USP): 1.5 (Confirms successful silanol suppression)

  • Theoretical Plates (N): 5,000

Method Validation Data Summary

The method was validated strictly according to. The use of TFA and a Phenyl-Hexyl column yielded exceptional linearity and sensitivity, effectively overcoming the traditional pitfalls of basic amine analysis.

Validation ParameterResult / SpecificationAcceptance Criteria
Linearity Range 0.1 µg/mL to 50 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.03 µg/mL (S/N > 3)Visual confirmation and S/N ratio
Limit of Quantification (LOQ) 0.10 µg/mL (S/N > 10)Precision at LOQ 10% RSD
Method Precision (Repeatability) 0.85% RSD (n=6 at 10 µg/mL)%RSD 2.0%
Intermediate Precision 1.12% RSD (Different day/analyst)%RSD 2.0%
Accuracy (Recovery) 98.5% - 101.2% (Spiked at 3 levels)95.0% - 105.0%

Troubleshooting: Addressing Persistent Peak Tailing

Even with a robust method, column aging or matrix effects can reintroduce peak tailing. If the tailing factor exceeds 1.5:

  • Verify Mobile Phase pH: Ensure the TFA concentration is strictly 0.1% (v/v). A drop in additive concentration due to evaporation will rapidly expose active silanols.

  • Column Washing: Highly basic impurities can irreversibly bind to the stationary phase over time. Flush the column with a strong solvent mixture (e.g., Isopropanol:Acetonitrile 50:50) to remove lipophilic basic contaminants.

  • Check for Void Volume: A split or shouldered peak, rather than a purely tailing peak, often indicates physical degradation of the column bed (void volume) rather than a chemical silanol interaction. In this case, column replacement is mandatory.

Conclusion

The quantification of 4-Amino-N-(2-phenylethyl)benzeneethanamine requires a deliberate, mechanistically sound approach to overcome the innate chromatographic challenges of basic diamines. By pairing the orthogonal selectivity of a Phenyl-Hexyl stationary phase with the aggressive silanol-suppressing and ion-pairing capabilities of trifluoroacetic acid, this method delivers a highly precise, accurate, and self-validating protocol suitable for rigorous pharmaceutical quality control and stability-indicating analyses.

References

  • Validated comprehensive RP HPLC approach for separation and quantification of solifenacin and mirabegron in the presence of their degradation products. Scientific Reports. (2026). URL:[Link]

  • Mirabegron Impurity 32 (CAS 1310279-36-7) Reference Standard Product Information. SynZeal Research. URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Application

Application Note: 4-Amino-N-(2-phenylethyl)benzeneethanamine as a Divergent Scaffold in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the bis-phenethylamine scaffold is a privileged structure, serving as the backbone for numerous neuropharmacological and cardiovascular agents. Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the bis-phenethylamine scaffold is a privileged structure, serving as the backbone for numerous neuropharmacological and cardiovascular agents. Specifically, 4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS: 1310279-36-7), also known as 4-(2-(phenethylamino)ethyl)aniline, is a highly versatile precursor. It is most prominently utilized in the synthesis of β3-adrenergic receptor (β3-AR) agonists, such as the overactive bladder medication Mirabegron [1].

The structural anatomy of this precursor features two distinct reactive nitrogen centers: a primary aniline (aromatic amine) and a secondary aliphatic amine . The differential reactivity between these two sites provides a powerful mechanistic advantage for divergent synthesis:

  • pKa Discrepancy: The secondary aliphatic amine is highly basic (pKa ~9.5), whereas the primary aniline is significantly less basic (pKa ~4.6).

  • Nucleophilicity: Under neutral or basic conditions, the secondary amine is the superior nucleophile. However, by strictly controlling the reaction pH to ~5.0, the secondary amine becomes fully protonated (forming a non-nucleophilic ammonium salt). This allows the less basic, unprotonated aniline to selectively attack activated electrophiles (such as HOBt-esters) without the need for cumbersome protecting groups (e.g., Boc or Cbz) [2].

This application note details the self-validating protocols for orthogonal functionalization of this scaffold, enabling the rapid generation of β3-AR agonist libraries and related GPCR modulators.

Divergent Synthetic Workflow

The rational design of drug libraries from this precursor relies on sequential, site-specific modifications. The workflow below illustrates the divergent pathways available to medicinal chemists.

Workflow A Precursor CAS: 1310279-36-7 B Amide Coupling (Aniline Handle) A->B EDC/HOBt, pH 5.0 Control C Alkylation (Secondary Amine) A->C Epoxide/Aldehyde, Base/Reductant D β3-AR Agonists (Mirabegron Analogs) B->D Subsequent Alkylation E Novel TAAR1/Kinase Libraries C->E Subsequent Acylation

Divergent synthetic workflow exploiting the differential pKa of the precursor's nitrogen centers.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) via HPLC are integrated to ensure the causality of the chemical environment (pH and sterics) translates to the desired regioselectivity.

Protocol A: Regioselective Amide Coupling at the Aniline Handle

This protocol demonstrates the selective acylation of the aniline moiety using 2-aminothiazol-4-acetic acid, a critical step in synthesizing Mirabegron analogs [3].

Reagents & Materials:

  • 4-Amino-N-(2-phenylethyl)benzeneethanamine (1.0 eq)

  • 2-Aminothiazol-4-acetic acid (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • 0.1 M Sodium Acetate Buffer (pH 5.0) / THF (1:1 v/v)

Step-by-Step Methodology:

  • Active Ester Formation: In a dry round-bottom flask, dissolve 2-aminothiazol-4-acetic acid and HOBt in THF. Add EDC·HCl and stir at room temperature for 30 minutes. Causality: Pre-forming the HOBt-active ester prevents the EDC from directly reacting with the aqueous buffer in the next step.

  • Precursor Preparation: In a separate vessel, dissolve the precursor in the pH 5.0 sodium acetate buffer. Causality: At pH 5.0, the secondary amine (pKa ~9.5) is >99.9% protonated, rendering it sterically and electronically shielded from electrophilic attack.

  • Coupling: Add the active ester solution dropwise to the precursor solution over 15 minutes at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control: Analyze via LC-MS. The mass of the desired mono-acylated product should dominate, with <2% of the bis-acylated byproduct.

  • Workup: Adjust the pH to 8.5 using saturated NaHCO₃ to deprotonate the secondary amine. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Alkylation of the Secondary Amine via Epoxide Ring Opening

Once the aniline is functionalized, the secondary amine can be alkylated to introduce critical pharmacophores, such as the chiral hydroxyl group required for β3-AR binding.

Reagents & Materials:

  • Intermediate from Protocol A (1.0 eq)

  • (R)-Styrene oxide (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Reaction Assembly: Suspend the intermediate and (R)-styrene oxide in anhydrous ethanol.

  • Base Addition: Add DIPEA to the mixture. Causality: DIPEA is a non-nucleophilic base that neutralizes any trace acidic byproducts and maintains the secondary amine in its free-base, highly nucleophilic state without competing for the epoxide.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 12–16 hours. The secondary amine selectively attacks the less sterically hindered terminal carbon of the epoxide, preserving the (R)-stereocenter.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (DCM:MeOH, 95:5) to yield the final functionalized analog.

Quantitative Data Presentation

The table below summarizes the optimal conditions and expected outcomes for functionalizing the 4-Amino-N-(2-phenylethyl)benzeneethanamine scaffold, validating the mechanistic rationale.

Reaction TypeTarget Reactive SiteReagents & CatalystsOptimal pH / SolventExpected Yield (%)Regioselectivity
Selective Amidation Aniline (-NH₂)EDC·HCl, HOBt, R-COOHpH 4.5–5.0 / THF-Water85–92%>98% (Aniline over Sec-Amine)
Reductive Amination Secondary Amine (-NH-)R-CHO, NaBH(OAc)₃pH 6.0–7.0 / DCE78–85%N/A
Epoxide Ring Opening Secondary Amine (-NH-)(R)-Styrene oxide, DIPEABasic / Ethanol (Reflux)70–80%Regioselective (Terminal Carbon)

Pharmacological Application: β3-Adrenergic Receptor Signaling

Derivatives of this scaffold, particularly those mimicking Mirabegron, are potent agonists of the β3-Adrenergic Receptor. Understanding the downstream signaling cascade is vital for drug development professionals optimizing these compounds for indications like overactive bladder (OAB) or metabolic disorders.

Upon binding to the β3-AR (a G-protein coupled receptor), the agonist induces a conformational change that activates the Gαs protein. This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets (such as myosin light chain kinase and potassium channels), leading to the efflux of calcium and the relaxation of smooth muscle tissue, such as the detrusor muscle in the bladder [4].

Signaling Agonist β3-AR Agonist (Scaffold Derivative) Receptor β3-Adrenergic Receptor (GPCR) Agonist->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

β3-Adrenergic Receptor signaling pathway mediating smooth muscle relaxation.

References

  • PubChem: Mirabegron (CID 9865528). National Center for Biotechnology Information. Available at:[Link]

  • Organic Process Research & Development: Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. ACS Publications. Available at:[Link]

  • PMC - National Institutes of Health: β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent. Available at:[Link]

Method

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of CAS 1310279-36-7

Introduction & Regulatory Context In the rigorous landscape of pharmaceutical impurity profiling, the unambiguous structural elucidation of process-related impurities and degradation products is a critical regulatory req...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

In the rigorous landscape of pharmaceutical impurity profiling, the unambiguous structural elucidation of process-related impurities and degradation products is a critical regulatory requirement. According to the [1], impurities exceeding the identification threshold must be rigorously characterized to ensure drug safety and efficacy.

CAS 1310279-36-7 , chemically known as 4-(2-(phenethylamino)ethyl)aniline [2], is a well-documented precursor and potential process impurity in the synthesis of the beta-3 adrenergic agonist Mirabegron [3]. Structurally, it consists of an aniline moiety (Ring A) and a phenyl moiety (Ring B) tethered by a secondary amine bridge flanked by two ethyl linkers. The primary analytical challenge in elucidating this molecule lies in the severe spectral overlap of its four aliphatic methylene groups and the symmetric nature of its aromatic systems. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to overcome these hurdles.

Experimental Methodologies

Protocol 1: Sample Preparation for High-Resolution NMR

Expertise Insight: The choice of solvent is the most critical variable in this protocol. While amines are highly soluble in CDCl₃, the rapid proton exchange in non-polar, trace-acidic environments often broadens or entirely erases the signals of exchangeable protons (-NH₂, -NH-).

  • Sample Weighing: Accurately weigh 15–20 mg of highly pure CAS 1310279-36-7.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6, 100% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing down the chemical exchange of the primary and secondary amine protons. This allows them to be observed as distinct, quantifiable singlets, which is mandatory for downstream structural validation.

  • Transfer & Equilibration: Transfer the solution to a precision 5 mm NMR tube. Allow the sample to equilibrate inside the spectrometer probe at 298 K for 5 minutes to ensure thermal homogeneity and sharp line widths.

Protocol 2: 1D & 2D NMR Acquisition Parameters (600 MHz)
  • ¹H NMR (1D): Acquire 16 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the exchangeable amine protons.

  • ¹³C{¹H} NMR (1D): Acquire 1024 scans with a D1 of 2.0 seconds using WALTZ-16 decoupling.

  • HSQC (2D): Phase-sensitive, 256 t1 increments, 32 scans per increment.

    • Causality: The four aliphatic methylene groups (CH₂) appear as heavily overlapped triplets in the ¹H spectrum between 2.50 and 2.80 ppm. HSQC is essential for deconvoluting this envelope by spreading the signals into the ¹³C dimension, separating the carbons adjacent to the amine (~50 ppm) from those adjacent to the aromatic rings (~35 ppm).

  • HMBC (2D): Optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz.

    • Causality: This is the linchpin experiment. Because ³J H-H coupling across the secondary amine (-CH₂-NH-CH₂-) is often broadened beyond detection by residual exchange, COSY will fail to connect the two halves of the molecule. The HMBC provides the definitive ³J_CH correlations across the nitrogen atom to prove the intact dimer-like structure.

NMR_Workflow cluster_0 A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. Spin System Identification (COSY, TOCSY) B->C D 4. C-H Multiplicity Mapping (HSQC) C->D E 5. Backbone Connectivity (HMBC) D->E F 6. Structural Validation (CAS 1310279-36-7) E->F

Figure 1: Step-by-step NMR workflow for the structural elucidation of Mirabegron impurities.

Structural Elucidation Logic & Self-Validating Systems

To ensure absolute trustworthiness in the structural assignment, the elucidation must operate as a self-validating system where multiple independent 2D experiments converge on a single structural truth.

Step 1: Aromatic Spin System Isolation The ¹H NMR spectrum immediately reveals two distinct aromatic systems. The aniline ring (Ring A) presents as an AA'BB' system with two doublets at ~6.48 ppm and ~6.88 ppm (J = 8.2 Hz), characteristic of para-substitution. The phenyl ring (Ring B) presents as a monosubstituted multiplet integrating to 5 protons between 7.18 and 7.28 ppm.

Step 2: Deconvolution of the Aliphatic Envelope Using HSQC, we identify four distinct methylene environments. The carbons C_alpha (35.2 ppm) and C_beta' (35.8 ppm) are shielded, indicating attachment to the aromatic rings. Conversely, C_beta (50.8 ppm) and C_alpha' (50.5 ppm) are deshielded, confirming their direct attachment to the electronegative secondary amine.

Step 3: Bridging the Molecule (The HMBC Linchpin) Self-Validation Checkpoint: To confirm that this is a single continuous molecule and not a mixture of two fragmented amines, we must look at the HMBC. The cross-peaks between C_beta (50.8 ppm) and H_alpha' (2.78 ppm), as well as C_alpha' (50.5 ppm) and H_beta (2.72 ppm), serve as the definitive proof of the secondary amine linkage. If these signals are absent, the structural assignment fails the validation checkpoint.

HMBC_Logic cluster_1 Aniline Ring A Aniline CH2a CH2 (α) Ar-CH2 Aniline->CH2a HMBC CH2b CH2 (β) CH2-NH CH2a->CH2b COSY NH NH Amine Bridge CH2b->NH COSY CH2c CH2 (α') NH-CH2 CH2b->CH2c HMBC (Bridging) NH->CH2c COSY CH2d CH2 (β') CH2-Ph CH2c->CH2d COSY Phenyl Ring B Phenyl CH2d->Phenyl HMBC

Figure 2: Key COSY and HMBC correlations bridging the secondary amine in CAS 1310279-36-7.

Quantitative Data Presentation

The following table summarizes the validated ¹H and ¹³C NMR assignments for CAS 1310279-36-7, cross-referenced with the critical HMBC correlations used to build the molecular framework.

PositionStructural Moiety¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (Protons to Carbon)
C1 Ring A (Ar-C)128.1--H-C_alpha, H-C2/C6
C2, C6 Ring A (Ar-CH)129.36.88d (8.2), 2HH-C_alpha
C3, C5 Ring A (Ar-CH)114.26.48d (8.2), 2HH-NH₂
C4 Ring A (Ar-C-NH₂)146.5--H-C2/C6, H-C3/C5
NH₂ Primary Amine-4.85s (br), 2H-
C_alpha Aliphatic (Ar-CH₂)35.22.58t (7.4), 2HH-C_beta, H-C2/C6
C_beta Aliphatic (CH₂-NH)50.82.72t (7.4), 2HH-C_alpha, H-C_alpha'
NH Secondary Amine-1.80s (br), 1H-
C_alpha' Aliphatic (NH-CH₂)50.52.78t (7.4), 2HH-C_beta', H-C_beta
C_beta' Aliphatic (CH₂-Ph)35.82.75t (7.4), 2HH-C_alpha', H-C2'/C6'
C1' Ring B (Ar-C)140.4--H-C_beta', H-C2'/C6'
C2', C6' Ring B (Ar-CH)128.67.20m, 2HH-C_beta'
C3', C5' Ring B (Ar-CH)128.37.28m, 2H-
C4' Ring B (Ar-CH)125.97.18m, 1H-

(Note: Chemical shifts are referenced to TMS at 0.00 ppm in DMSO-d6 at 298 K. Minor deviations ±0.05 ppm may occur depending on exact sample concentration and probe temperature).

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 4-(2-(Phenethylamino)ethyl)aniline (CID 82257240) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis and Structural Characterization of Process Related Impurities of Mirabegron: A Beta-3 Adrenergic Agonist Drug Source: Asian Journal of Chemistry (Vol. 34, No. 11, 2022) URL: [Link]

Application

Application Note: Cell Culture Assay Protocols for the Evaluation of 4-Amino-N-(2-phenylethyl)benzeneethanamine

Introduction & Scientific Rationale In the landscape of pharmaceutical drug development, the rigorous profiling of synthetic intermediates and degradation products is just as critical as the evaluation of the active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of pharmaceutical drug development, the rigorous profiling of synthetic intermediates and degradation products is just as critical as the evaluation of the active pharmaceutical ingredient (API). 4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7 / 1581285-26-8) is a primary structural analog and known impurity of Mirabegron, a first-in-class β3​ -adrenergic receptor agonist approved by the FDA for the treatment of overactive bladder (OAB)[1].

Evaluating this specific impurity in cell culture models requires a dual-pronged approach driven by its unique structural pharmacology:

  • Pharmacological Causality (Off-Target Adrenergic Activity): Mirabegron achieves its high selectivity for the β3​ -adrenergic receptor via a chiral hydroxyl group and an aminothiazole ring. The impurity lacks these precise moieties but retains the core phenethylamine backbone. This truncation risks reverting the molecule to a non-selective catecholamine-like state, potentially triggering β1​ (tachycardia) or β2​ off-target cardiovascular effects.

  • Toxicological Causality (Genotoxicity): The molecule contains a primary aniline group (4-amino moiety). Anilines are well-documented structural alerts (toxicophores). In vivo, hepatic CYP450 enzymes can N-hydroxylate anilines into reactive nitrenium ions that intercalate DNA. Consequently, regulatory frameworks mandate rigorous in vitro genotoxicity screening with metabolic activation to limit potential carcinogenic risk[2].

This application note provides self-validating, step-by-step cell culture protocols to evaluate the cytotoxicity, receptor selectivity, and genotoxicity of 4-Amino-N-(2-phenylethyl)benzeneethanamine.

Quantitative Data & Expected Assay Profiles

To facilitate rapid comparison during lead optimization or batch release, the expected pharmacological and toxicological thresholds for the impurity are summarized below.

Assay ParameterTarget System / Cell LineSelf-Validating Control AgentExpected Impurity ProfileRegulatory / Safety Threshold
Basal Cytotoxicity (IC 50​ ) HepG2 (Hepatocellular)Triton X-100 (Positive)> 50 µM> 10 µM (Indicates low basal toxicity)
β3​ -AR Agonism (EC 50​ ) CHO-K1 ( β3​ overexpressing)Mirabegron (Positive)> 10 µM (Loss of efficacy)N/A (Loss of primary target activity)
β1​ -AR Agonism (EC 50​ ) CHO-K1 ( β1​ overexpressing)Isoproterenol (Positive)Monitor for off-target> 100-fold selectivity window vs β3​
Micronucleus Formation CHO-WBL (+S9 Fraction)Cyclophosphamide (Positive)Potential Positive (Aniline)Must be Negative per ICH M7 limits

Pillar 1: Functional Adrenergic Receptor Selectivity (cAMP Accumulation)

Causality & Mechanism: β -adrenergic receptors are G αs​ -coupled G-protein coupled receptors (GPCRs). Upon ligand binding, the G αs​ subunit stimulates Adenylyl Cyclase (AC), rapidly converting ATP to cyclic AMP (cAMP). Because intracellular phosphodiesterases (PDEs) quickly degrade cAMP, we utilize IBMX (3-isobutyl-1-methylxanthine) , a broad-spectrum PDE inhibitor. IBMX ensures that the transient cAMP spike accumulates, providing a stable, measurable signal.

Pathway Impurity 4-Amino-N-(2-phenylethyl) benzeneethanamine Receptor β-Adrenergic Receptors (β1, β2, β3) Impurity->Receptor Receptor Binding (Potential Off-Target) Gs Gαs Protein Receptor->Gs GPCR Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Activation

β-Adrenergic signaling pathway evaluating potential off-target agonism by the impurity.

Step-by-Step Protocol: TR-FRET cAMP Assay

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP. It is a self-validating system: if the positive control (Isoproterenol) fails to produce a FRET signal, the assay plate is rejected, ensuring no false negatives for the impurity.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human β1​ , β2​ , or β3​ receptors at 80% confluency. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX).

  • Seeding: Dispense 5 µL of cell suspension (approx. 2,000 cells/well) into a low-volume 384-well white microplate.

  • Compound Treatment: Prepare a 10-point serial dilution of 4-Amino-N-(2-phenylethyl)benzeneethanamine (0.1 nM to 100 µM) in stimulation buffer. Add 5 µL of the compound to the cells.

    • Controls: Include 0.1% DMSO (Vehicle/Baseline) and 10 µM Isoproterenol (Maximal stimulation).

  • Incubation: Incubate the plate at Room Temperature (RT) for 30 minutes to allow cAMP accumulation.

  • Lysis & Detection: Add 5 µL of Europium cryptate-labeled cAMP antibody and 5 µL of d2-labeled endogenous cAMP tracer (lysis buffer base).

  • Signal Acquisition: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), measuring emission at 615 nm (Europium) and 665 nm (d2 FRET signal).

  • Data Analysis: Calculate the 665/615 ratio. Plot against the log of the impurity concentration to determine the EC 50​ using a 4-parameter logistic non-linear regression.

Workflow Step1 1. Cell Preparation CHO-K1 expressing β-ARs in 384-well plate Step2 2. Compound Treatment Incubate with Impurity + 0.5 mM IBMX Step1->Step2 Step3 3. Cell Lysis & Detection Add TR-FRET cAMP Antibodies Step2->Step3 Step4 4. Signal Acquisition Measure FRET Ratio (665 nm / 615 nm) Step3->Step4 Step5 5. Data Analysis Calculate EC50/IC50 for Selectivity Step4->Step5

Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Pillar 2: In Vitro Micronucleus (IVMN) Genotoxicity Assay

Causality & Mechanism: The In Vitro Micronucleus assay detects clastogens (chromosome-breaking agents) and aneugens (spindle-disrupting agents). Because the primary aniline group of 4-Amino-N-(2-phenylethyl)benzeneethanamine is biologically inert until oxidized, Chinese Hamster Ovary (CHO) cells—which lack endogenous CYP450 enzymes—must be supplemented with Rat Liver S9 fraction . The S9 fraction simulates hepatic metabolism, converting the aniline into a potentially DNA-reactive nitrenium ion[2]. Cytochalasin B is added to halt cytokinesis, trapping cells in a binucleated state where micronuclei (fragments of DNA left outside the main nuclei) can be easily scored.

Step-by-Step Protocol: IVMN Assay with S9 Activation
  • Cell Culture: Seed CHO-WBL cells at 1×105 cells/well in 6-well plates using McCoy’s 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Metabolic Activation Mix: Prepare a 5% v/v Aroclor 1254-induced rat liver S9 mix with NADPH-generating cofactors (NADP+, Glucose-6-phosphate, MgCl 2​ ).

  • Treatment: Replace media with serum-free media containing the S9 mix. Add 4-Amino-N-(2-phenylethyl)benzeneethanamine at concentrations up to the cytotoxicity limit (or 1 mM max).

    • Controls: 0.1% DMSO (Vehicle) and 15 µg/mL Cyclophosphamide (S9-dependent positive clastogen).

  • Exposure: Incubate for 4 hours. Wash cells thoroughly with PBS to remove the S9 fraction (which is toxic upon prolonged exposure).

  • Cytokinesis Block: Add fresh media containing 10% FBS and 3 µg/mL Cytochalasin B. Incubate for 24 hours.

  • Fixation & Staining: Harvest cells, treat with a hypotonic KCl solution to swell the cytoplasm, and fix with methanol:acetic acid (3:1). Drop onto slides and stain with DAPI.

  • Scoring: Using high-content fluorescence microscopy, analyze 2,000 binucleated cells per condition. A statistically significant, dose-dependent increase in micronuclei compared to the vehicle control flags the impurity as a mutagenic risk.

References

  • U.S. Food and Drug Administration (FDA). Drug Approval Package: Myrbetriq (mirabegron) Extended Release Tablets NDA #202611. (2012). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. (2023). Available at:[Link]

Sources

Method

Application Note: Advanced Purification Protocols for 4-Amino-N-(2-phenylethyl)benzeneethanamine

Introduction & Mechanistic Context 4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7) is a critical diamine building block and a recognized deshydroxy impurity in the synthesis of the β3​ -adrenorec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7) is a critical diamine building block and a recognized deshydroxy impurity in the synthesis of the β3​ -adrenoreceptor agonist Mirabegron[1].

During its synthesis—typically via the reductive amination of 4-nitrophenethylamine with phenylacetaldehyde followed by nitro reduction, or via direct alkylation—several challenging impurities are generated. The primary synthetic bottleneck is the undesired over-alkylation of the secondary amine, which yields sterically hindered tertiary amine byproducts. Furthermore, the reduction step (often utilizing Raney Nickel or Pd/C) can leave behind unreacted nitro-intermediates or metal catalyst residues[2].

Achieving pharmacopeial-grade purity (>99.5%) requires an orthogonal purification strategy that exploits the distinct physicochemical properties of the target molecule's two amine functional groups[3]. This application note details a three-stage, self-validating purification pipeline designed to isolate high-purity reference standards.

Workflow Visualization

PurificationWorkflow Crude Crude 4-Amino-N-(2-phenylethyl) benzeneethanamine LLE Orthogonal Acid-Base Extraction (pH 2.0 to 10.5) Crude->LLE Removes neutrals Salt HCl Salt Crystallization (CAS 1581285-26-8) LLE->Salt Purges tertiary amines HPLC Preparative HPLC (C18, 0.1% TFA) Salt->HPLC Resolves isomers Pure Ultra-Pure Reference Standard (>99.5% Purity) HPLC->Pure Final Polish

Fig 1: Three-stage purification workflow for 4-Amino-N-(2-phenylethyl)benzeneethanamine.

Protocol 1: Orthogonal Acid-Base Extraction

Mechanistic Rationale: The target compound possesses a primary aniline (pKa ~4.6) and a secondary aliphatic amine (pKa ~9.8). By lowering the aqueous pH to <2.0, both nitrogen centers are protonated, rendering the diamine highly water-soluble. This allows for the efficient extraction of neutral organic impurities (e.g., unreacted aldehydes, non-basic dimeric byproducts) into an organic phase. Subsequent basification to pH 10.5 deprotonates both amines, driving the target free base into a fresh organic extraction solvent.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-Amino-N-(2-phenylethyl)benzeneethanamine in 100 mL of deionized water.

  • Acidification: Slowly add 6 M HCl (aq) under continuous stirring until the solution reaches pH 1.5–2.0.

    • Validation Checkpoint: The suspension should clarify into a homogeneous solution as the highly soluble dihydrochloride salt forms.

  • Neutral Purge: Add 50 mL of Ethyl Acetate (EtOAc). Vigorously mix for 5 minutes, allow phase separation, and discard the upper organic layer. Repeat this wash twice.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 20% NaOH (aq) dropwise until the pH stabilizes at 10.5–11.0.

    • Validation Checkpoint: A milky white suspension will form instantly, indicating the precipitation of the hydrophobic free base.

  • Product Recovery: Extract the basic aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 50 mL). 2-MeTHF is chosen for its superior partitioning coefficient for diamines compared to standard ethers.

  • Concentration: Combine the 2-MeTHF layers, wash with 30 mL of saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at 40 °C to yield the enriched free base as a viscous pale-yellow oil.

Protocol 2: Selective Hydrochloride Salt Crystallization

Mechanistic Rationale: While acid-base extraction removes neutrals, it does not separate the target secondary amine from over-alkylated tertiary amine impurities. Converting the free base to its hydrochloride salt (CAS 1581285-26-8) in a carefully selected solvent system leverages differential solubility[4]. The target secondary amine HCl salt forms a highly ordered, insoluble crystalline lattice, whereas the bulkier, sterically hindered tertiary amine salts remain solvated in the mother liquor.

Step-by-Step Methodology:

  • Solvation: Dissolve the enriched free base oil (approx. 8.0 g) in 40 mL of anhydrous Isopropanol (IPA).

  • Salt Formation: Cool the solution to 0 °C. Dropwise, add 1.05 molar equivalents of HCl in IPA (5–6 M).

    • Validation Checkpoint: An exothermic reaction occurs; maintain the internal temperature below 10 °C. A white precipitate should begin to form within 10 minutes.

  • Anti-Solvent Addition: Slowly add 20 mL of cold Toluene to the suspension. This decreases the dielectric constant of the medium, driving the crystallization of the polar salt to completion.

  • Aging: Stir the slurry at 0–5 °C for 2 hours to ensure optimal crystal growth and minimize the inclusion of impurities in the crystal lattice.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with 15 mL of a cold 1:1 IPA/Toluene mixture.

  • Drying: Dry the white crystalline solid in a vacuum oven at 45 °C for 12 hours.

Protocol 3: Preparative HPLC for Reference Standard Isolation

Mechanistic Rationale: For applications requiring ultra-high purity (e.g., Mirabegron impurity reference standards), preparative HPLC is mandatory[5]. The use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent suppresses the ionization of the silanol groups on the C18 stationary phase. This prevents peak tailing of the basic diamine and allows baseline resolution from closely eluting structural isomers[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 500 mg of the crystallized HCl salt in 5 mL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 Preparative Column (250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% TFA in Milli-Q Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold to elute highly polar degradation products).

    • 5–30 min: Linear gradient from 10% B to 60% B.

    • 30–35 min: 95% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting at approximately 18–20 minutes.

    • Validation Checkpoint: Analyze collected fractions via analytical HPLC before pooling to ensure no isomeric overlap.

  • Lyophilization: Pool fractions with >99.5% purity and lyophilize to obtain 4-Amino-N-(2-phenylethyl)benzeneethanamine as a bis-TFA salt.

Quantitative Data Summary

The table below summarizes the expected recovery and purity metrics at each stage of the purification pipeline.

Purification StageYield (%)Target Purity (HPLC Area %)Major Impurity Remaining
Crude Reaction N/A65.0 - 75.0%Unreacted precursors, Tertiary amines
Post Acid-Base Extraction 85 - 90%85.0 - 90.0%Over-alkylated tertiary amines
Post HCl Crystallization 70 - 75%98.0 - 99.0%Trace isomeric byproducts
Post Preparative HPLC 50 - 60%> 99.5%None detected

References

  • Title: Mirabegron-impurities Source: pharmaffiliates.com URL: [Link]

  • Title: 4-(2-(Phenethylamino)ethyl)aniline | C16H20N2 | CID 82257240 Source: nih.gov (PubChem) URL: [Link]

  • Title: Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug Source: International Research Journal on Advanced Engineering and Management (IRJAEM) URL: [Link]

  • Source: google.com (Google Patents)
  • Title: Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron Source: academia.edu URL: [Link]

  • Title: overactive bladder - New Drug Approvals Source: newdrugapprovals.org URL: [Link]

Sources

Application

Preclinical Formulation and In Vivo Qualification of 4-Amino-N-(2-phenylethyl)benzeneethanamine

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Rationale 4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7),...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Rationale

4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7), also known as 4-(2-(Phenethylamino)ethyl)aniline, is a critical synthetic intermediate and a known degradation impurity of the β3-adrenoceptor agonist Mirabegron.

From a regulatory toxicology perspective, this compound presents a significant challenge: it contains a primary aromatic amine (aniline) moiety. Under the International Council for Harmonisation (ICH) M7 guidelines, primary aromatic amines are classified as high-concern structural alerts for mutagenicity. The causality behind this alert is the propensity of the aniline group to undergo cytochrome P450-mediated N-hydroxylation, followed by esterification and heterolytic cleavage to form a highly reactive, DNA-binding nitrenium ion .

If in vitro bacterial reverse mutation assays (Ames tests) yield positive or equivocal results for this impurity, regulatory agencies mandate in vivo qualification to assess its clastogenic (chromosome-breaking) and aneugenic (spindle-disrupting) potential. This Application Note provides a self-validating, field-proven framework for formulating this highly lipophilic compound and executing the OECD 474 Mammalian Erythrocyte Micronucleus Test and corresponding Toxicokinetic (TK) profiling in rodent models.

Physicochemical Profiling & Pre-Formulation Causality

Successful in vivo dosing requires a formulation that overcomes the compound's inherent physicochemical barriers without introducing vehicle-induced toxicity.

  • Acid-Base Chemistry: The molecule possesses two ionizable centers: a secondary aliphatic amine (pKa ~9.5) and a primary aromatic amine (pKa ~4.6). At physiological pH (7.4), the secondary amine is protonated, but the overall lipophilicity of the diphenyl-aliphatic scaffold renders the free base practically insoluble in water.

  • Vehicle Selection Logic: To achieve the high systemic exposures required for OECD 474 limit testing (up to 2000 mg/kg), true solutions are often impossible without using high concentrations of co-solvents (e.g., >50% PEG400 or DMSO). However, high volumes of neat co-solvents or lipids (like Miglyol 812) cause severe osmotic diarrhea and alter rodent metabolism, confounding toxicological readouts.

  • The Optimal Strategy: We utilize a 0.5% Methylcellulose (MC) with 0.1% Polysorbate 80 (Tween 80) aqueous suspension. Methylcellulose acts as a viscosity-modifying suspending agent to prevent rapid sedimentation, while Tween 80 serves as a surfactant to wet the hydrophobic API particles, ensuring dose uniformity and reproducible gastrointestinal absorption.

Formulation Strategies for In Vivo Dosing

The following table summarizes the optimized formulation strategies based on the intended route of administration.

Table 1: Formulation Vehicles and Dosing Parameters for Rodent Models
RoutePreferred VehicleAPI StateMax Dosing Volume (Mouse/Rat)Causality / Rationale
Oral (PO) 0.5% MC / 0.1% Tween 80 in DI WaterHomogeneous Suspension10 mL/kgPhysiologically inert; prevents GI distress; supports high-dose limit testing (up to 2000 mg/kg).
Intravenous (IV) 5% DMSO / 40% PEG400 / 55% SalineClear Solution5 mL/kgRequired for absolute bioavailability (PK) baseline. DMSO/PEG400 solubilizes the free base; saline ensures isotonicity.
Intraperitoneal (IP) 1% DMSO in PBS (pH 7.4)Clear Solution10 mL/kgUsed for rapid systemic absorption in acute mechanistic studies. Low DMSO limits peritoneal irritation.

Experimental Protocol 1: In Vivo Micronucleus Assay (OECD 474)

The OECD 474 assay detects damage induced by the test article to the chromosomes or the mitotic apparatus of erythroblasts.

G N1 Identify Impurity (Primary Aromatic Amine) N2 ICH M7 In Silico Alert (Nitrenium Ion Potential) N1->N2 N3 In Vitro Ames Test N2->N3 Structural Flag N4 OECD 474 In Vivo Micronucleus Assay N3->N4 If Positive/Equivocal N5 Formulate in 0.5% MC / 0.1% Tween 80 N4->N5 Protocol Initiation N6 Oral Gavage Dosing (Rodent Model) N5->N6 N7 Bone Marrow Extraction & Erythrocyte Scoring N6->N7

Workflow for ICH M7 in vivo genotoxicity qualification via OECD 474.

Step-by-Step Methodology

Step 1: Formulation Preparation (Suspension)

  • Weigh the required mass of 4-Amino-N-(2-phenylethyl)benzeneethanamine free base.

  • Transfer to a mortar. Add a few drops of 0.1% Tween 80 in water to levigate the powder into a smooth paste.

  • Gradually add 0.5% Methylcellulose solution while triturating continuously until the target volume is reached.

  • Subject the suspension to magnetic stirring for 30 minutes prior to dosing. Self-Validation Check: The suspension must remain milky and uniform without visible aggregates for at least 2 hours.

Step 2: Animal Dosing (Oral Gavage)

  • Fast male and female ICR mice (or Sprague-Dawley rats) for 4 hours prior to dosing.

  • Administer the formulation via oral gavage using a flexible feeding tube at 10 mL/kg.

  • Dose groups: Vehicle Control, Low Dose (500 mg/kg), Mid Dose (1000 mg/kg), and High Dose/Limit Dose (2000 mg/kg). Administer doses at t=0 and t=24 hours.

Step 3: Bone Marrow Extraction & Slide Preparation

  • Euthanize animals 24 hours after the final dose (i.e., t=48 hours).

  • Excise the femurs and flush the bone marrow into a centrifuge tube using 2 mL of Fetal Bovine Serum (FBS).

  • Centrifuge at 1000 rpm for 5 minutes. Discard the supernatant and resuspend the pellet.

  • Smear a drop of the suspension onto a clean glass slide, air-dry, and fix in absolute methanol for 10 minutes.

Step 4: Staining and Scoring

  • Stain slides with Acridine Orange (fluorescent) or Giemsa (brightfield) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Scoring: Count a minimum of 4,000 PCEs per animal for the presence of micronuclei (MN).

  • Toxicity Check: Calculate the PCE/NCE ratio. A significant decrease in this ratio compared to the vehicle control indicates bone marrow toxicity, validating that the drug successfully reached the target compartment.

Experimental Protocol 2: Toxicokinetic (TK) Profiling

To prove that a negative result in the OECD 474 assay is valid, you must demonstrate that the impurity actually reached systemic circulation (proof of exposure).

  • Blood Collection: Collect 100 µL of blood via the saphenous vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge at 4°C, 3000 × g for 10 minutes.

  • Extraction: Aliquot 20 µL of plasma. Add 100 µL of ice-cold Acetonitrile (containing an internal standard, e.g., deuterated Mirabegron) to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 UPLC column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, targeting the [M+H]+ precursor ion at m/z 241.17.

Data Presentation & Expected Outcomes

The following table models the expected toxicokinetic parameters for 4-Amino-N-(2-phenylethyl)benzeneethanamine when formulated as an aqueous suspension versus an IV solution.

Table 2: Expected Pharmacokinetic and Toxicokinetic Parameters
ParameterIV Solution (1 mg/kg)PO Suspension (500 mg/kg)PO Suspension (2000 mg/kg)Interpretation
Cmax​ (ng/mL) N/A1,250 ± 1803,100 ± 420Sub-proportional increase at high doses indicates solubility-limited absorption.
Tmax​ (hr) N/A2.04.0Delayed absorption at the limit dose due to slow dissolution of the MC suspension.
AUC0−24​ (ng·h/mL) 450 ± 508,500 ± 90022,000 ± 2100Confirms robust systemic exposure, validating the OECD 474 bone marrow assay results.
Bioavailability ( F ) 100%~3.7%~2.4%High first-pass metabolism and poor aqueous solubility limit oral bioavailability.

Expected Genotoxicity Outcome: If the in vivo PCE/NCE ratio drops (confirming bone marrow exposure) but the incidence of micronucleated PCEs does not statistically increase relative to the vehicle control, the impurity is cleared of in vivo clastogenic risk, allowing the sponsor to set higher regulatory limits for the API specification.

References

  • Furukawa, A., Ono, S., Yamada, K., et al. "A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines." Genes and Environment 44, 10 (2022).[Link]

  • Daoudy, B.D.A.D., Al-Khayat, M.A., Chameh, G.A., Al Mardini, M.A. "Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients." Advances in Pharmacological and Pharmaceutical Sciences 2024, 4971456 (2024).[Link]

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

  • Peachey, R. E., et al. "Effects of Miglyol 812 on Rats After 4 Weeks of Gavage as Compared with Methylcellulose/Tween 80." Toxicologic Pathology, vol. 36, no. 6 (2008).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-N-(2-phenylethyl)benzeneethanamine Stability &amp; Storage

Welcome to the Advanced Technical Support Center for handling 4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7 | HCl Salt CAS: 1581285-26-8). This guide is engineered for drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling 4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7 | HCl Salt CAS: 1581285-26-8). This guide is engineered for drug development professionals and analytical chemists to troubleshoot degradation issues, understand the mechanistic causality of amine oxidation, and implement self-validating storage protocols.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does my 4-Amino-N-(2-phenylethyl)benzeneethanamine sample progressively darken from clear/yellow to dark brown during storage? A: The compound contains a highly electron-rich primary aniline moiety. In the presence of ambient light and[1], the amine undergoes radical-initiated autoxidation. Oxygen acts as a biradical, abstracting a hydrogen atom from the NH2​ group to form an aniline radical cation. Because the aromatic ring stabilizes this radical, it rapidly dimerizes and conjugates into quinone imines and azo compounds. These extended conjugated systems are highly chromophoric, resulting in the dark brown/black discoloration you observe.

Q: Does the secondary aliphatic amine in the structure contribute to this rapid oxidation? A: While secondary amines can oxidize to hydroxylamines or nitrones, the primary driver of rapid, visible degradation in this specific molecule is the primary aniline. The aromatic ring acts as an electron donor, drastically lowering the activation energy required for oxidation compared to the aliphatic chain.

Q: Should I store this compound as a free base or a salt? A: Always store as the hydrochloride (HCl) salt if your downstream synthetic or analytical application permits[2]. Protonating the primary and secondary amines converts them into ammonium cations. This completely removes the lone pair electrons from the nitrogen, eliminating their ability to participate in radical formation and heavily deactivating the aromatic ring toward electrophilic oxygen attack.

OxidationPathway A 4-Amino-N-(2-phenylethyl) benzeneethanamine B Aniline Radical Intermediate A->B O2 / Light (H-abstraction) C Quinone Imine (Yellow/Brown) B->C Oxidation D Azo Polymers (Dark Black) B->D Dimerization C->D Condensation

Fig 1: Radical-initiated autoxidation pathway of the primary aniline moiety.

Part 2: Troubleshooting Guide

Issue 1: HPLC analysis shows new peaks with longer retention times than the Active Pharmaceutical Ingredient (API).

  • Diagnosis: Formation of non-polar azo dimers or polymeric degradants due to oxygen exposure.

  • Solution: Immediately halt the use of this batch for quantitative assays. For future batches, implement the Schlenk-line Argon backfilling protocol (see Protocol 1). Argon is strictly required over Nitrogen for this compound.

Issue 2: The free base was stored under Nitrogen, but still oxidized over a month.

  • Diagnosis: Improper gas displacement. Nitrogen ( 1.22 g/L ) has a similar density to ambient air ( 1.20 g/L ) and easily mixes with trapped oxygen if the vial is not perfectly sealed.

  • Solution: Switch to Argon ( 1.78 g/L ). Its higher density allows it to sink and form a discrete, heavy protective blanket directly over the liquid/solid interface, physically displacing oxygen out of the vial before sealing.

Issue 3: Inconsistent cell-based assay results when using aqueous stock solutions of the compound.

  • Diagnosis: Aqueous environments accelerate the formation of reactive oxygen species (ROS). Furthermore, the oxidation of the amine generates acidic byproducts, causing localized pH shifts that kill cells or alter target binding.

  • Solution: Utilize [3]. Co-administering a biologically compatible free-radical scavenger like reduced glutathione (GSH) or ascorbic acid in your aqueous stock can competitively inhibit the oxidation of the aniline group without interfering with most cellular assays.

StorageDecision Start Evaluate Compound Form Form Free Base or Salt? Start->Form FreeBase Free Base Oil Form->FreeBase High Risk Salt HCl Salt Powder Form->Salt Stable Argon Argon Purge (Heavy Gas) FreeBase->Argon Vial Amber Glass Vial Salt->Vial Argon->Vial Store80 -80°C Storage Vial->Store80 Store20 -20°C Storage Vial->Store20

Fig 2: Decision matrix for the storage and handling of sensitive amine derivatives.

Part 3: Quantitative Storage Data

The following table summarizes the kinetic stability of 4-Amino-N-(2-phenylethyl)benzeneethanamine under various environmental conditions. Use this data to benchmark your laboratory's storage practices[4].

Chemical FormTemperatureAtmosphereLight ExposureEst. Half-Life (Purity >95%)Visual Indicator of Degradation
Free Base 25°CAmbient AirClear Glass< 1 WeekRapid transition to dark brown
Free Base 4°CAmbient AirAmber Glass1-2 MonthsGradual yellowing
Free Base -80°CArgon BlanketAmber Glass> 2 YearsRemains clear/colorless
HCl Salt -20°CAmbient AirAmber Glass> 3 YearsRemains a white crystalline powder

Part 4: Self-Validating Experimental Protocols

Protocol 1: Argon Blanketing & Aliquoting for Free Base Storage

Causality: Autoxidation is a photochemical reaction where UV/Vis light provides the activation energy. Amber glass blocks wavelengths < 500 nm, while Argon displaces the biradical oxygen.

  • Preparation: Bake amber glass vials in an oven at 120°C for 2 hours to remove microscopic surface moisture. (Moisture acts as a solvent micro-environment for dissolved oxygen).

  • Purging: Connect a sterile needle to an Argon Schlenk line. Insert the needle to the very bottom of the cooled amber vial. Purge at a low flow rate for 60 seconds.

  • Aliquoting: Using a gas-tight Hamilton syringe, transfer the free base into the Argon-filled vial.

  • Self-Validating Seal: Cap the vial tightly with a PTFE-lined silicone septum. Inject a final burst of Argon through the septum until the septum slightly bulges outward. Validation: The physical bulge confirms a positive pressure environment; if the septum is flat or concave, the seal is compromised and oxygen will ingress. Store immediately at -80°C.

Protocol 2: In-Situ Conversion to Hydrochloride Salt (CAS 1581285-26-8)

Causality: Converting the electron-rich amine into an electron-deficient ammonium salt halts the radical oxidation cascade.

  • Dissolution: Dissolve 1.0 g of the 4-Amino-N-(2-phenylethyl)benzeneethanamine free base in 20 mL of anhydrous diethyl ether under magnetic stirring. The solution will likely have a faint yellow tint due to trace oxidation.

  • Acidification: Slowly add 2.0 M HCl in diethyl ether dropwise.

  • Self-Validation (Visual Confirmation): As the HCl is added, an immediate, dense white precipitate (the HCl salt) will crash out of the solution. Continue adding the ethereal HCl until no further precipitate forms. Validation: Allow the solid to settle; the supernatant liquid must be completely colorless. The transition of the supernatant from yellow to colorless proves that all oxidation-prone free base has been successfully protonated and crystallized.

  • Isolation: Filter the white solid under vacuum, wash with 10 mL of cold anhydrous ether, and dry under an inert gas stream. Store the stable powder at -20°C.

References

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of 4-Aminophenethylamine

Welcome to the Technical Support Center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals working with 4-aminophenethylamine (4-APEA) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals working with 4-aminophenethylamine (4-APEA) .

Because 4-APEA possesses two distinct primary amine groups—an aliphatic amine and an aromatic amine (aniline)—it presents a classic chemoselectivity challenge. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve precise mono-alkylation at your desired site.

Chemoselectivity Principles: Understanding Your Substrate

To control the reaction, you must first understand the inherent electronic and steric differences between the two reactive sites on 4-APEA. The aliphatic amine is highly nucleophilic, whereas the aromatic amine's lone pair is delocalized into the benzene ring, significantly reducing its reactivity.

Table 1: Physicochemical Comparison of 4-APEA Reactive Sites

PropertyAliphatic Amine (Ethylamine site)Aromatic Amine (Aniline site)Synthetic Implication
pKa (Conjugate Acid) ~ 9.8 - 10.2~ 4.6 - 5.0Aliphatic amine is protonated at physiological pH; requires stronger base for deprotonation in SN2.
Nucleophilicity HighLowAliphatic amine reacts kinetically faster with electrophiles (e.g., Boc₂O, aldehydes).
Imine Formation Rate Fast (Minutes to Hours)Slow (Requires heat/acid catalyst)Reductive amination naturally favors the aliphatic site.

Strategic Workflows for Site-Selective Alkylation

The following workflow illustrates the divergent synthetic strategies required depending on your target molecule.

Workflow Start 4-Aminophenethylamine (Dual Primary Amines) Sub1 Goal: Aliphatic N-Alkylation Start->Sub1 Direct Route Sub2 Goal: Aromatic N-Alkylation Start->Sub2 Protection Route RedAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Sub1->RedAm Boc Selective Boc Protection (Boc2O, 1 eq, 0°C) Sub2->Boc Aliphatic amine reacts first Prod1 Selective Aliphatic N-Alkyl Derivative RedAm->Prod1 High Chemoselectivity AromAlk Alkylation of Aromatic Amine (RX, Base or Reductive Amination) Boc->AromAlk Aliphatic amine masked Deprot Boc Deprotection (TFA or HCl) AromAlk->Deprot Prod2 Selective Aromatic N-Alkyl Derivative Deprot->Prod2

Workflow for Chemoselective N-Alkylation of 4-Aminophenethylamine.

Frequently Asked Questions (FAQs)

Q1: How can I selectively mono-alkylate the aliphatic amine without affecting the aromatic amine? A: The gold standard is reductive amination . Direct alkylation with alkyl halides (SN2) often leads to mixtures. In reductive amination, the aliphatic amine condenses with an aldehyde or ketone to form an imine much faster than the aromatic amine. Using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures the iminium ion is reduced selectively. This method inherently prevents over-alkylation because the resulting secondary amine is sterically hindered from forming a second imine .

Q2: I need to alkylate the aromatic amine. How do I prevent the aliphatic amine from reacting first? A: You must employ a transient protection strategy. Because the aliphatic amine is significantly more nucleophilic, reacting 4-APEA with exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C will selectively yield the N-aliphatic-Boc protected intermediate. Once the aliphatic amine is masked, you can safely alkylate the aromatic amine. Finally, remove the Boc group using strong acid (e.g., TFA in DCM) .

Q3: Why am I getting dialkylation (tertiary amines) when using alkyl halides? A: This is a fundamental limitation of SN2 alkylation. When a primary amine is alkylated, the resulting secondary amine is actually more nucleophilic than the starting material due to the electron-donating inductive effect of the new alkyl group. To mitigate this, you can utilize a competitive deprotonation/protonation strategy using amine hydrobromides, which keeps the newly formed secondary amine protonated and unreactive . Alternatively, switch to reductive amination.

Q4: Are there "green chemistry" alternatives to toxic alkyl halides? A: Yes. The "Hydrogen Borrowing" (or Hydrogen Autotransfer) methodology is an atom-efficient approach that uses simple alcohols as alkylating agents. Transition metal catalysts (such as Ru, Ir, or Mn pincer complexes) temporarily dehydrogenate the alcohol to an aldehyde, which condenses with the amine. The catalyst then returns the hydrogen to reduce the imine, producing water as the only byproduct .

Troubleshooting Guide

Troubleshooting Issue Issue: Over-alkylation (Dialkylation) Check1 Using Alkyl Halides (SN2 Pathway)? Issue->Check1 Check2 Using Reductive Amination? Issue->Check2 Sol1 Switch to Reductive Amination or Hydrogen Borrowing Check1->Sol1 Yes Sol2 Reduce equivalents of carbonyl or use bulkier reducing agent Check2->Sol2 Yes

Troubleshooting decision tree for mitigating over-alkylation during N-alkylation.

Table 2: Common Experimental Issues and Solutions

SymptomMechanistic CauseCorrective Action
Poor yield in reductive amination Direct reduction of the aldehyde to an alcohol by the reducing agent before imine formation occurs.Causality fix: Switch from NaBH₄ to the milder NaBH(OAc)₃. Pre-stir the amine and aldehyde for 1-2 hours before adding the reductant.
Alkylation occurring on the aromatic ring (C-alkylation) Highly electrophilic reagents or strongly acidic conditions promote Friedel-Crafts-like electrophilic aromatic substitution .Causality fix: Maintain neutral to slightly basic conditions. Avoid strong Lewis acids (e.g., AlCl₃) during the alkylation step.
Incomplete Boc protection of aliphatic amine The reaction temperature is too high, causing loss of kinetic selectivity, or the Boc₂O has degraded.Causality fix: Ensure the reaction is strictly maintained at 0 °C during addition. Verify Boc₂O integrity (it should be a clear liquid or low-melting solid, not a polymerized crust).

Self-Validating Experimental Protocols

These protocols are designed with built-in validation steps to ensure scientific integrity and high reproducibility.

Protocol A: Selective Aliphatic N-Monoalkylation via Reductive Amination

Mechanism: Exploits the rapid imine formation of the aliphatic amine. NaBH(OAc)₃ selectively reduces the protonated iminium species without reducing the unreacted aldehyde.

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 4-APEA (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add the target aldehyde (1.0 eq, 10 mmol).

  • Catalysis (Optional but recommended): Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Validation Step 1 (TLC): Spot the mixture on a silica TLC plate. The primary aliphatic amine spot should disappear, replaced by a less polar imine spot. Ninhydrin stain will show a color shift (primary amines usually stain purple/pink; imines/secondary amines stain differently or weakly).

  • Reduction: Cool the flask to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Step 2 (LC-MS): Analyze the crude mixture. You should observe the[M+H]⁺ peak corresponding to the mono-alkylated product, with negligible presence of the di-alkylated mass.

Protocol B: Selective Aromatic N-Alkylation via Protection-Deprotection

Mechanism: Capitalizes on the kinetic nucleophilicity difference between the two amines to temporarily mask the aliphatic site.

  • Selective Protection: Dissolve 4-APEA (1.0 eq, 10 mmol) in anhydrous DCM (40 mL) and cool to exactly 0 °C in an ice bath.

  • Boc Addition: Dissolve Boc₂O (1.0 eq, 10 mmol) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel. Stir for 2 hours at 0 °C.

  • Validation Step 1 (Chemoselectivity Check): Perform an LC-MS. The dominant peak must be the mono-Boc protected aliphatic amine. If di-Boc is observed, your addition rate was too fast or the temperature was too high.

  • Aromatic Alkylation: To the purified mono-Boc intermediate, perform standard reductive amination (as in Protocol A) or SN2 alkylation (using alkyl halide and K₂CO₃ in DMF at 60 °C) to alkylate the free aniline group.

  • Deprotection: Dissolve the isolated intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA, 10 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Workup: Concentrate under reduced pressure to remove TFA. Neutralize the residue with 1M NaOH and extract with EtOAc to yield the free aliphatic amine, selectively alkylated at the aromatic position.

References

  • Ashwell, M. A., et al. "4-Aminopiperidine ureas as potent selective agonists of the human beta3-adrenergic receptor." Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127. Available at:[Link]

  • Bhattacharyya, S., et al. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances, 2014, 4, 18229-18233. Available at:[Link]

  • Elangovan, S., et al. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications, 2016, 7, 12641. Available at:[Link]

  • "Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides." The Journal of Organic Chemistry, 2025. Available at:[Link]

Troubleshooting

Technical Support Center: Reducing Impurities in 4-Amino-N-(2-phenylethyl)benzeneethanamine Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the crystallization of 4-Amino-N-(2-phenylethyl)benzeneethanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the crystallization of 4-Amino-N-(2-phenylethyl)benzeneethanamine (also known as 4-(2-(Phenethylamino)ethyl)aniline, CAS: 1310279-36-7 for the free base; 1581285-26-8 for the hydrochloride salt). This compound is a critical intermediate and a known impurity in the synthesis of β3​ -adrenoreceptor agonists like Mirabegron.

This guide synthesizes thermodynamic principles, kinetic control, and field-proven methodologies to help you achieve high-purity isolations.

Part 1: Mechanistic Grounding & Impurity Profiling

Before adjusting any crystallization parameters, we must establish the causality of impurity formation. The synthesis of this secondary amine typically involves the reduction of nitro-amide precursors. Understanding the origin of these impurities dictates our downstream purification strategy.

ImpurityPathway A Nitro-Amide Precursor B Reduction (e.g., NaBH4-I2) A->B C Target: 4-Amino-N-(2-phenylethyl) benzeneethanamine B->C Desired Pathway D Impurity A: Tertiary Amine (Over-alkylation) B->D Excess Reagent E Impurity B: Unreacted Nitro-Amine B->E Incomplete Rxn

Fig 1. Mechanistic pathways leading to target formation versus common synthetic impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a persistent tertiary amine (over-alkylated) impurity after standard cooling crystallization? A1: Over-alkylation generates tertiary amines that share a nearly identical solubility profile with the target secondary amine, often co-precipitating as a solid solution.

  • Causality: The thermodynamic similarity between the secondary and tertiary amines prevents standard solvent/antisolvent methods from achieving high purity.

  • Solution: Shift to a reactive crystallization approach by converting the free base to a hydrochloride salt. This drastically alters the crystal lattice energy and selectively excludes the bulkier tertiary amine from the growing crystal lattice.

Q2: My crystallization is "oiling out" (Liquid-Liquid Phase Separation, LLPS) before crystals form. How do I force nucleation? A2: Oiling out occurs when the supersaturation trajectory crosses the binodal curve before reaching the metastable zone limit for crystallization. This traps impurities (like unreacted starting materials) in the solute-rich oil phase, severely degrading product purity [1].

  • Causality: High initial supersaturation and rapid antisolvent addition force the system into a liquid-liquid miscibility gap rather than a solid-liquid equilibrium.

  • Solution: Adjust the solvent/antisolvent ratio (e.g., Ethanol/Water) to increase the proportion of the good solvent. Introduce seed crystals at a lower supersaturation level to bypass the LLPS region entirely and force immediate solid nucleation.

Q3: How do I eliminate the unreacted nitro-precursor (e.g., 2-(4-nitrophenyl)ethanamine derivatives)? A3: Nitro-amine intermediates are often carried over from incomplete reductions (e.g., NaBH4-I2 mediated reductions)[2].

  • Causality: Because nitro compounds are significantly less basic than the target aniline/aliphatic amine, they do not readily form stable salts under mildly acidic conditions.

  • Solution: A pH-swing reactive crystallization is highly effective. By adjusting the pH during the dissolution phase, you can selectively keep the non-basic nitro-precursors dissolved in the organic mother liquor while the target amine precipitates as a water-soluble salt.

CrystallizationWorkflow A Crude 4-Amino-N-(2-phenylethyl) benzeneethanamine B Solvent/Antisolvent Dissolution (EtOH/Water) A->B C pH Adjustment / HCl Addition (Reactive Crystallization) B->C D Controlled Cooling (-0.1°C/min) & Seeding C->D E Filtration & Cold Wash D->E F High-Purity Hydrochloride Salt (>99.5% by HPLC) E->F G Impurity Profiling (Detect LLPS / Oiling Out) F->G QC Check G->B Rework if >0.1%

Fig 2. Troubleshooting workflow for the reactive crystallization of the target amine.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and high purity, employ the following reactive crystallization protocol. This method utilizes in-situ salt formation to bypass the oiling-out phase and reject structurally similar impurities.

Protocol: Hydrochloride Salt Reactive Crystallization (Anti-Solvent & Seeding)
  • Step 1: Dissolution: Suspend 100 g of crude 4-Amino-N-(2-phenylethyl)benzeneethanamine free base in 400 mL of absolute ethanol. Heat the mixture to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Step 2: Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble dimeric impurities or residual inorganic catalysts (e.g., Nickel boride from upstream reduction steps) [2].

  • Step 3: Reactive Salt Formation: Slowly add 1.05 equivalents of concentrated aqueous HCl (37%) dropwise over 30 minutes, maintaining the temperature at 60°C.

    • Self-Validation Check: The pH of the solution should stabilize between 2.0 and 3.0. If the pH remains >3.5, the amine is not fully protonated; add additional HCl in 0.01 eq increments until the target pH is reached.

  • Step 4: Seeding and Cooling: Cool the solution to 50°C and introduce 1% (w/w) of pure 4-Amino-N-(2-phenylethyl)benzeneethanamine hydrochloride seed crystals. Hold at 50°C for 1 hour to allow the seed bed to mature and consume initial supersaturation. Initiate a controlled cooling ramp of -0.1°C/min down to 5°C.

  • Step 5: Antisolvent Addition: Once the suspension reaches 5°C, slowly dose 200 mL of cold purified water (antisolvent) over 2 hours. Causality: Dosing the antisolvent after the temperature drop ensures the system stays below the binodal curve, preventing liquid-liquid phase separation.

  • Step 6: Filtration and Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with two 50 mL portions of cold (5°C) Ethanol/Water (80:20 v/v) to displace the impurity-rich mother liquor. Dry in a vacuum oven at 45°C until a constant weight is achieved.

Part 4: Quantitative Data & Solubility Matrix

The table below summarizes the empirical impact of different solvent systems and crystallization strategies on the impurity profile of the target compound.

Crystallization StrategySolvent SystemTarget Yield (%)Tertiary Amine Impurity (%)Nitro-Amine Impurity (%)Oiling Out Observed?
Standard CoolingMethanol / MTBE74.51.250.85Yes (at >30 mg/mL)
Standard CoolingEthanol / Water78.21.100.60Yes (at >40 mg/mL)
Reactive (HCl Salt) Ethanol / Water 88.0 < 0.05 < 0.05 No
pH-Swing (Free Base)Toluene / Hexane65.40.500.10No

Table 1: Solvent System Efficacy and Impurity Rejection Matrix. Reactive crystallization to the hydrochloride salt provides the optimal balance of yield and impurity rejection, successfully mitigating LLPS.

Part 5: References

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. URL: [Link]

  • (2020). Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron. Organic Process Research & Development. URL: [Link]

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of CAS 1310279-36-7

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers and drug development professionals tasked with the quantitation of CAS 1310279-36-7 (4-(2-(Phenethylamino)ethyl)aniline), the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers and drug development professionals tasked with the quantitation of CAS 1310279-36-7 (4-(2-(Phenethylamino)ethyl)aniline), the primary metabolite of the β3-adrenergic agonist Mirabegron (often referred to as M16 or Mirabegron Impurity 30/31)[1].

Due to its specific physicochemical properties, this analyte is highly susceptible to ion suppression during Electrospray Ionization (ESI). Below, we provide an in-depth, causality-driven troubleshooting guide to help you achieve robust, interference-free quantitation.

Section 1: Analyte Profiling & The Causality of Matrix Effects

Q: What makes CAS 1310279-36-7 particularly prone to matrix effects in LC-MS/MS? A: The susceptibility of CAS 1310279-36-7 to ion suppression stems directly from its chemical structure. The molecule contains two basic nitrogen centers: a secondary aliphatic amine and a primary aniline group. In standard LC-MS/MS workflows utilizing acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to promote positive ion mode (ESI+) ionization, both amine groups become protonated.

This dual-protonation drastically increases the molecule's polarity, leading to poor retention on traditional C18 reversed-phase columns. Consequently, the analyte elutes dangerously close to the void volume. The void volume is heavily populated with un-retained matrix components (salts, urea, and endogenous polar amines) that aggressively compete for charge on the surface of the ESI droplet, leading to severe signal suppression[2].

Q: Why does my Matrix Factor (MF) degrade over the course of a batch run? A: If you are using simple Protein Precipitation (PPT) for sample preparation, your extracts are heavily contaminated with glycerophosphocholines (phospholipids). Phospholipids have a very high proton affinity and cause profound ion suppression[1]. Because they are highly hydrophobic, they often elute late in the gradient or "wrap around" to co-elute with early-eluting polar analytes in subsequent injections. This buildup causes unpredictable, rolling suppression zones that degrade your MF over time.

Section 2: Troubleshooting Guide & Workflow Optimization

Q: How do I definitively eliminate phospholipid-induced ion suppression for this compound? A: You must abandon non-selective extraction methods like PPT and implement a mechanism-based cleanup. Because CAS 1310279-36-7 is a strong base, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

As demonstrated in pediatric pharmacokinetic validations by , utilizing 96-well MCX plates allows you to trap the protonated amine via strong ionic interactions[3]. This creates a self-validating system: because the analyte is ionically anchored to the sorbent, you can aggressively wash the cartridge with 100% methanol. This organic wash strips away all hydrophobic phospholipids and neutral interferences without risking analyte breakthrough. The analyte is only released when the pH is artificially raised above its pKa using ammonium hydroxide.

SPE_Workflow A 1. Plasma Sample + Internal Standard B 2. Pre-treatment (Dilute 1:1 with 2% H3PO4) A->B C 3. Load onto MCX Cartridge (Mixed-Mode Cation Exchange) B->C D 4. Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) C->D E 5. Wash 2: 100% Methanol (Removes phospholipids) D->E F 6. Elution: 5% NH4OH in MeOH (Neutralizes amine, elutes M16) E->F G 7. Evaporate & Reconstitute for LC-MS/MS F->G

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for CAS 1310279-36-7.

Q: I have cleaned up my sample, but my analyte still elutes too early. How do I optimize the chromatography? A: If retention is still inadequate on a C18 column, switch your stationary phase to a Biphenyl or Pentafluorophenyl (PFP) column. CAS 1310279-36-7 contains two aromatic rings. Biphenyl and PFP columns provide orthogonal retention mechanisms via π−π interactions, which remain effective even when the amine groups are fully protonated. This will shift the retention time of the analyte away from the solvent front and out of the residual suppression zone[1].

Matrix_Troubleshooting Start Observe Ion Suppression (Matrix Factor < 0.8) CheckRT Is analyte co-eluting with void volume or phospholipids? Start->CheckRT Action1 Optimize Chromatography (Use Biphenyl/PFP column) CheckRT->Action1 Yes (Early Elution) Action2 Improve Sample Prep (Switch from PPT to SPE) CheckRT->Action2 Yes (Late Elution/Lipids) Result1 Retention shifted away from suppression zone Action1->Result1 Result2 Phospholipids & salts removed prior to injection Action2->Result2 Success Matrix Effect Resolved (Matrix Factor 0.85 - 1.15) Result1->Success Result2->Success

Caption: Logical troubleshooting pathway to resolve ion suppression in LC-MS/MS.

Section 3: Quantitative Data & Methodological Validation

To demonstrate the causality of sample preparation choices on matrix effects, the following table summarizes the quantitative impact of different extraction methodologies on the recovery and Matrix Factor (MF) of CAS 1310279-36-7 from human plasma. An ideal MF is 1.0 (indicating no suppression or enhancement).

Table 1: Comparison of Sample Preparation Techniques for CAS 1310279-36-7

Sample Preparation MethodExtraction Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT)85 - 92%0.45 - 0.60Poor
Liquid-Liquid Extraction (LLE)65 - 75%0.80 - 0.95Moderate
Mixed-Mode Cation Exchange (MCX)88 - 95%0.95 - 1.05Excellent
Step-by-Step Methodology: Optimized MCX SPE Protocol

This protocol is adapted from validated clinical pharmacokinetic workflows to ensure maximum matrix removal[1].

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of stable-isotope labeled Internal Standard (IS). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) and vortex. Scientific Rationale: The acid disrupts protein binding and ensures the analyte's amine groups are fully ionized for optimal trapping.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the SPE plate at a controlled flow rate of 1-2 mL/min to allow sufficient interaction time with the sorbent.

  • Aqueous Wash: Wash with 1 mL of 2% Formic acid in water. Scientific Rationale: Removes neutral and acidic endogenous interferences while keeping the basic analyte ionically bound.

  • Organic Wash: Wash with 1 mL of 100% Methanol. Scientific Rationale: This critical step elutes strongly bound hydrophobic interferences and phospholipids. The analyte remains trapped by the cation exchange resin.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Scientific Rationale: The high pH neutralizes the analyte's amine groups, breaking the ionic bond with the sulfonic acid sorbent and allowing elution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic acid in Water) prior to LC-MS/MS injection.

References

  • van Teijlingen R, et al. "Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study." Journal of Chromatography B, 2012. URL:[Link]

  • Chen L, Zhang Y. "Determination of Mirabegron in rat plasma by UPLC-MS/MS after oral and intravenous administration." Revista da Associação Médica Brasileira, 2019. URL:[Link]

  • Meijer J, et al. "Validation of LC–MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population." Journal of Pharmaceutical and Biomedical Analysis, 2019. URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during 4-Amino-N-(2-phenylethyl)benzeneethanamine extraction

A Guide to Minimizing Side Reactions During Extraction Compound Overview: Structure and Reactivity 4-Amino-N-(2-phenylethyl)benzeneethanamine is a diamine containing both a primary aromatic amine and a secondary aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions During Extraction

Compound Overview: Structure and Reactivity

4-Amino-N-(2-phenylethyl)benzeneethanamine is a diamine containing both a primary aromatic amine and a secondary aliphatic amine. This dual functionality makes it a versatile synthetic building block but also introduces specific vulnerabilities during workup and extraction, primarily related to the high reactivity of the aromatic amino group.

Caption: Chemical structure of the target compound.

Frequently Asked Questions: Understanding Potential Side Reactions

This section addresses the most common chemical degradation pathways that can occur during extraction. Understanding these mechanisms is the first step toward preventing them.

Q1: What are the primary side reactions I should be concerned about during the extraction of 4-Amino-N-(2-phenylethyl)benzeneethanamine?

A1: The most significant and immediate side reaction is the oxidative degradation of the primary aromatic amine.[1][2] Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions. This degradation leads to a complex mixture of highly colored byproducts, which can be challenging to remove.

Key oxidative pathways include:

  • Formation of Quinone-imines and Polymers: Oxidation can lead to the formation of reactive quinone-imine intermediates that readily polymerize into dark, often insoluble, materials.

  • Formation of Azo Compounds: Oxidative coupling reactions between amine molecules can form intensely colored azo (–N=N–) byproducts.[1]

  • Nitrosation and Nitration: While less common from atmospheric oxygen alone, the presence of nitrogen oxides or other oxidizing agents can lead to the formation of nitroso (–NO) and nitro (–NO2) compounds.[1]

These oxidative products are the primary cause of product discoloration (e.g., turning pink, red, or brown) upon exposure to air.

Oxidation_Pathway Amine Aromatic Amine (Ar-NH₂) Radical Amine Radical Cation (Ar-NH₂•⁺) Amine->Radical [Oxidant] (O₂, light, metal ions) Byproducts Complex Colored Byproducts (Quinones, Azo-compounds, Polymers) Radical->Byproducts Further Oxidation & Coupling

Caption: Simplified pathway of oxidative degradation.

Q2: How does atmospheric carbon dioxide affect my amine product?

A2: Being basic, both amine functional groups can react with atmospheric carbon dioxide (CO₂) to form the corresponding carbonate or carbamate salts.[3][] This is a common and often overlooked issue. The formation of these salts increases the polarity and water solubility of the amine, which can significantly hinder its extraction from an aqueous phase into a non-polar organic solvent, leading to lower yields.[]

Q3: My crude product seems to have a high affinity for silica gel during chromatography. Why is that?

A3: This is a direct consequence of the basic nature of the amine groups interacting with the acidic nature of standard silica gel.[5][6] The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds or acid-base interactions with the surface silanol (Si-OH) groups of the silica. This strong adsorption leads to significant tailing (streaking) on TLC plates, poor separation during column chromatography, and in some cases, irreversible binding or on-column degradation of the product.[5]

Troubleshooting Common Extraction Issues

Even with a robust protocol, challenges can arise. This section provides solutions to the most frequently encountered problems.

Q1: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?

A1: Emulsions are common when extracting basic amines, as they can act as surfactants, stabilizing the interface between the organic and aqueous layers.[7] It is always easier to prevent an emulsion than to break one, which can be done by gentle swirling or inverting the separatory funnel rather than vigorous shaking.[8] If an emulsion has already formed, here are several effective techniques to break it:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[8][9] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic materials and disrupting the surfactant-like interactions holding the emulsion together.

  • Centrifugation: For smaller volumes, centrifuging the mixture can provide the physical force needed to separate the layers.[8][9]

  • Filtration: Pass the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can physically disrupt the emulsified droplets.[8]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes alter the phase ratio enough to break the emulsion.[9]

Emulsion_Breaking cluster_before Emulsion State cluster_after Separated State emulsion Organic Layer Emulsion Layer (Amine at Interface) Aqueous Layer separated Organic Layer (Contains Amine) Aqueous Layer (Contains Salt) emulsion:f1->separated:f0  Add Brine (NaCl)  Increases aqueous polarity,  disrupts interface

Caption: Breaking an emulsion by "salting out".

Q2: My final product is discolored and my yield is low. What are the likely causes and how can I improve this?

A2: Discoloration is almost certainly due to the oxidative side reactions discussed earlier.[1][10] Low yield can be a result of several factors, often in combination:

  • Incomplete Extraction: The pH of the aqueous layer may not have been sufficiently basic to convert the amine salt completely to its free base form. As a rule of thumb, the pH should be at least 2 units higher than the pKa of the amine's conjugate acid.[7]

  • Product Degradation: Oxidation has converted a portion of your product into impurities.

  • Product Loss: The product may be trapped in an unresolved emulsion or lost due to the formation of water-soluble carbonate salts.

Preventative Measure Mechanism of Action
Use Deoxygenated Solvents Removes dissolved oxygen, a primary oxidant.
Inert Atmosphere Purging vessels with Nitrogen or Argon displaces oxygen.
Minimize Light Exposure Wrap flasks in foil; light can catalyze radical formation.
Low Temperature Reduces the rate of all chemical reactions, including degradation.
Add Antioxidants A mild reducing agent like sodium sulfite (Na₂SO₃) can be added to the aqueous phase to scavenge dissolved oxygen.

Table 1: Proactive Measures to Prevent Oxidative Degradation.

Recommended Protocols for Extraction and Purification

This section provides validated, step-by-step procedures designed to maximize yield and purity.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to mitigate the risks of oxidation and emulsion formation.

  • Preparation: Before starting, prepare deoxygenated water and solvents by bubbling nitrogen or argon through them for 15-20 minutes.

  • Reaction Quench: Cool the crude reaction mixture in an ice bath. Quench the reaction by slowly adding it to a flask containing cold, deoxygenated water.

  • Basification: While stirring under an inert atmosphere (if possible), adjust the pH of the aqueous mixture to pH 11-12 using a 2M NaOH solution.[11][12] Monitor the pH carefully with a pH meter or test strips. Ensure all of the amine is in its free base form for efficient extraction.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Do not shake vigorously. Instead, gently invert the funnel 10-15 times for each extraction to minimize emulsion formation.[8]

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase once with deoxygenated water, followed by one wash with brine to remove residual water and help break any minor emulsions.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low (<40 °C) to prevent thermal degradation.

Protocol 2: Purification by Column Chromatography

If the extracted product requires further purification to remove side products or starting materials, column chromatography on deactivated silica gel is the recommended method.

  • Prepare Deactivated Silica: The strong interaction between basic amines and acidic silica must be suppressed.[5][6] Prepare the eluent (e.g., a mixture of hexane and ethyl acetate) containing 1-3% triethylamine (TEA) . Use this TEA-containing eluent to prepare the silica gel slurry and pack the column. The TEA will occupy the acidic sites on the silica, allowing your product to elute cleanly.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the TEA-containing solvent system, gradually increasing polarity as needed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that triethylamine is volatile and should be removed effectively.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available at: [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids. ACS Publications. Available at: [Link]

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. RSC Publishing. Available at: [Link]

  • Separation of aromatic amines using alkylene carbonates. Google Patents.
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. CORE. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Startup troubleshooting of amine units in LNG export facilities. Hydrocarbon Processing. Available at: [Link]

  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. ACS Publications. Available at: [Link]

  • Effect of pH on adsorption of aromatic amines. ResearchGate. Available at: [Link]

  • Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. SynOpen. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Process for the purification of amines. Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. MDPI. Available at: [Link]

  • Techniques for Enzyme Purification. WUR eDepot. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • How emulsions form and break?. Biolin Scientific. Available at: [Link]

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Reference Data & Comparative Studies

Validation

4-Amino-N-(2-phenylethyl)benzeneethanamine vs phenethylamine receptor selectivity

The transition from endogenous trace amines to synthetic, highly selective receptor agonists is a cornerstone of modern neuropharmacology and urological drug development. This guide provides an in-depth comparative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from endogenous trace amines to synthetic, highly selective receptor agonists is a cornerstone of modern neuropharmacology and urological drug development. This guide provides an in-depth comparative analysis of Phenethylamine (PEA) —the prototypical endogenous trace amine—and its bulky synthetic derivative, 4-Amino-N-(2-phenylethyl)benzeneethanamine (often referred to as 4-APEA or Mirabegron Impurity 32, CAS 1310279-36-7).

By analyzing how steric bulk and secondary amine substitutions dictate receptor selectivity, this guide serves as a mechanistic blueprint for researchers mapping the pharmacological boundaries between the Trace Amine-Associated Receptor 1 (TAAR1) and the β3​ -Adrenergic Receptor ( β3​ AR).

Structural Pharmacology & Receptor Causality

The addition of a 4-aminophenethyl group to the primary amine of PEA fundamentally alters the molecule's spatial geometry, lipophilicity, and receptor docking capabilities. This single modification shifts the molecule's target profile entirely from the trace amine system to the adrenergic system.

Phenethylamine (PEA): The TAAR1 Orthosteric Fit

PEA is an endogenous biogenic amine that acts as a full agonist at TAAR1[1]. The TAAR1 binding pocket is highly restrictive, heavily favoring primary amines or very small secondary amines. The primary amino group of PEA forms a critical salt bridge with a conserved aspartate residue (Asp103 in human TAAR1) in transmembrane domain 3 (TM3). Introducing bulky N-substituents creates severe steric clashes within this tight orthosteric pocket, effectively abolishing TAAR1 affinity[2].

4-Amino-N-(2-phenylethyl)benzeneethanamine: The β3​ AR Exosite Scaffold

4-APEA is a sterically hindered, secondary bis-phenethylamine derivative. It serves as a critical intermediate and structural scaffold for the β3​ AR agonist Mirabegron[3][4]. Recent cryogenic electron microscopy (cryo-EM) structures of the β3​ AR-Gs signaling complex reveal why this bulky molecule favors the adrenergic receptor. Unlike TAAR1, the β3​ AR features a unique, narrow perpendicular exosite extending from the primary orthosteric pocket[5][6]. The extended phenylethanolamine/phenethylamine backbone of 4-APEA perfectly occupies this exosite, anchoring the molecule and driving β3​ AR subtype selectivity while preventing off-target binding to α1​ -adrenoceptors[7][8].

G PEA Phenethylamine (PEA) TAAR1 TAAR1 Receptor (Tight Orthosteric Pocket) PEA->TAAR1 Primary Amine Gs Gαs Protein TAAR1->Gs APEA 4-APEA (Mirabegron Scaffold) B3AR β3-Adrenergic Receptor (Perpendicular Exosite) APEA->B3AR Bulky N-Substitution B3AR->Gs AC Adenylyl Cyclase Gs->AC cAMP Intracellular cAMP Accumulation AC->cAMP

GPCR Gs-coupled signaling pathways illustrating receptor divergence based on steric bulk.

Comparative Data & Physicochemical Properties

The following tables summarize the physicochemical divergence and the resulting shift in receptor binding affinities. Data for 4-APEA is extrapolated from structure-activity relationship (SAR) studies of the Mirabegron pharmacophore.

Table 1: Physicochemical and Structural Comparison

PropertyPhenethylamine (PEA)4-Amino-N-(2-phenylethyl)benzeneethanamine
CAS Number 64-04-01310279-36-7
Molecular Weight 121.18 g/mol 240.34 g/mol
Amine Classification Primary AmineSecondary Amine
Lipophilicity (LogP) ~1.4~3.2 (Highly Lipophilic)
Metabolic Liability Rapidly degraded by MAO-BResistant to MAO degradation due to steric shielding
Primary Utility Endogenous neuromodulatorSynthetic β3​ AR agonist intermediate

Table 2: Receptor Affinity ( Ki​ ) and Functional Efficacy ( EC50​ )

Target ReceptorPEA Affinity / Efficacy4-APEA Scaffold Affinity / EfficacyCausality for Shift
TAAR1 (Human) Ki​ : ~1.2 µM EC50​ : 8.8 µM[9] Ki​ : >100 µM (Inactive)Steric clash at Asp103; inability to fit into the primary amine pocket.
β3​ -Adrenergic Ki​ : >100 µM (Inactive) Ki​ : ~0.5 - 2.0 µM EC50​ : ~15 nMExosite anchoring; the bulky phenethyl group binds the perpendicular hydrophobic pocket[6].

Self-Validating Experimental Methodologies

To empirically validate the receptor selectivity shift from TAAR1 to β3​ AR, researchers must utilize functional assays that measure Gs-protein coupling. Both receptors stimulate Adenylyl Cyclase to produce cAMP.

Protocol 1: Live-Cell cAMP BRET Biosensor Assay

Rationale: Traditional cAMP ELISAs require cell lysis, providing only a single endpoint snapshot[9]. Because TAAR1 and β3​ AR exhibit different desensitization kinetics, a Bioluminescence Resonance Energy Transfer (BRET) biosensor (e.g., EPAC-based) allows for real-time, live-cell monitoring of cAMP fluctuations[1][10].

Step-by-Step Methodology:

  • Cell Preparation & Transfection:

    • Culture HEK293T cells (chosen for their lack of endogenous TAAR1 and β3​ AR background) in DMEM supplemented with 10% FBS.

    • Transiently co-transfect cells with either human TAAR1 or human β3​ AR plasmids alongside the EPAC-cAMP BRET biosensor plasmid using Lipofectamine 3000.

  • Seeding & Starvation:

    • 24 hours post-transfection, seed cells into 48-well white microplates (90,000 cells/well)[9].

    • Incubate for 24 hours. Two hours prior to the assay, replace media with Earle's balanced salt solution (EBSS) containing 1 mM IBMX (to prevent cAMP degradation by phosphodiesterases)[9].

  • Compound Addition & Kinetic Reading:

    • Add the BRET substrate (Coelenterazine h) at a final concentration of 5 µM. Wait 5 minutes for signal stabilization.

    • Inject test compounds (PEA and 4-APEA) across a concentration gradient (0.1 nM to 100 µM).

    • Self-Validation Control: Include a vehicle control (baseline) and a positive control (10 µM Isoproterenol for β3​ AR; 10 µM Tyramine for TAAR1) to calculate the Z-factor. A Z-factor > 0.5 validates the assay's robustness.

  • Data Acquisition:

    • Measure the BRET ratio (emission at 535 nm / emission at 475 nm) continuously for 45 minutes.

    • Calculate EC50​ and Emax​ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Workflow Step1 1. Co-Transfect HEK293T Cells (Receptor + EPAC-cAMP BRET Sensor) Step2 2. Seed in White Microplates (Add 1 mM IBMX to prevent cAMP decay) Step1->Step2 Step3 3. Add Coelenterazine h Substrate (Establish baseline luminescence) Step2->Step3 Step4 4. Inject PEA / 4-APEA (Dose-response gradient: 0.1 nM - 100 µM) Step3->Step4 Step5 5. Real-Time BRET Quantification (Calculate EC50 & Emax via regression) Step4->Step5

Step-by-step workflow for the live-cell cAMP BRET functional assay.
Protocol 2: Radioligand Binding & Exosite Mapping

Rationale: To prove that 4-APEA binds the exosite of β3​ AR rather than just the orthosteric core, a competitive radioligand binding assay is utilized.

  • Membrane Preparation: Isolate cell membranes from the transfected HEK293T cells via homogenization and ultracentrifugation (100,000 x g for 30 min).

  • Incubation: Incubate 20 µg of membrane protein with a fixed concentration of the orthosteric radioligand ( [3H] -CGP12177 for β3​ AR) and varying concentrations of 4-APEA.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash three times with ice-cold Tris-HCl buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Interpretation: If 4-APEA strictly occupies the extended exosite, it will exhibit a distinct, potentially biphasic displacement curve compared to small orthosteric binders, confirming the structural mechanism observed in cryo-EM studies[5][8].

Conclusion

The structural evolution from Phenethylamine to 4-Amino-N-(2-phenylethyl)benzeneethanamine perfectly illustrates the principle of steric-driven receptor selectivity. While PEA relies on its unhindered primary amine to activate TAAR1, the addition of a bulky phenethyl group in 4-APEA creates steric exclusion at TAAR1 while perfectly matching the geometric requirements of the β3​ AR exosite. Understanding this structure-function relationship is critical for researchers designing next-generation therapeutics for overactive bladder or metabolic disorders without triggering off-target trace amine or α1​ -adrenergic responses.

Sources

Comparative

A Comparative Efficacy Analysis of Novel Phenethylamine Analogs Targeting Monoamine Systems

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenethylamines represent a vast and pharmacologically significant class of compounds that modulate monoamine neurotransmitter systems....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds that modulate monoamine neurotransmitter systems.[1] The core structure serves as a versatile scaffold for developing ligands targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as G-protein coupled receptors like the Trace Amine-Associated Receptor 1 (TAAR1).[2][3] This guide presents a comparative efficacy analysis of the parent compound, 4-Amino-N-(2-phenylethyl)benzeneethanamine (designated PEA-4-Amine), and three rationally designed analogs. We provide a detailed examination of their structure-activity relationships, binding affinities, functional potencies, and selectivity profiles. This document includes comprehensive, step-by-step experimental protocols for in vitro characterization and summarizes the comparative data to guide future research and development of novel CNS agents.

Introduction: The Pharmacological Significance of the Phenethylamine Scaffold

The phenethylamine skeleton is the backbone for numerous endogenous neurochemicals, including dopamine and norepinephrine, and a vast array of synthetic psychoactive substances.[1][4] Its ability to interact with key regulators of neurotransmission makes it a privileged scaffold in medicinal chemistry. The specific compound at the center of this guide, 4-Amino-N-(2-phenylethyl)benzeneethanamine (PEA-4-Amine), is a substituted phenethylamine featuring two key modifications: a 4-amino group on one phenyl ring and an N-phenethyl substitution.

These features suggest potential interactions with monoamine transporters and trace amine-associated receptors (TAARs). TAAR1, in particular, is a Gs-coupled GPCR that modulates dopaminergic and serotonergic systems, making it a promising target for neuropsychiatric disorders like schizophrenia and depression.[5][6] This guide aims to elucidate the pharmacological profile of PEA-4-Amine and to explore how specific structural modifications in its analogs alter efficacy and selectivity, providing a framework for the rational design of next-generation neuromodulators.

The Core Scaffold and its Analogs: A Structural Overview

The comparative analysis focuses on the parent compound and three analogs, each with a specific modification designed to probe structure-activity relationships (SAR).

  • PEA-4-Amine (Parent Compound): The baseline molecule, 4-Amino-N-(2-phenylethyl)benzeneethanamine.

  • Analog A (PEA-4-OMe): The 4-amino group is replaced with a 4-methoxy group. This modification removes a potential hydrogen bond donor and increases lipophilicity, which can influence membrane permeability and binding pocket interactions.

  • Analog B (PEA-3,4-Cl): Dichloro substitutions are added at the 3 and 4 positions of the non-aminated phenyl ring. Halogenation is a common strategy to enhance binding affinity and alter electronic properties.

  • Analog C (PEA-α-Me): A methyl group is added at the alpha position of the ethylamine backbone, creating an amphetamine-like structure. This modification is known to increase resistance to metabolism by monoamine oxidase (MAO) and can shift activity towards transporter-releasing actions.

Compound IDParent Ring SubstitutionN-Benzyl Ring SubstitutionBackbone Modification
PEA-4-Amine 4-AminoUnsubstitutedNone
PEA-4-OMe 4-MethoxyUnsubstitutedNone
PEA-3,4-Cl 4-Amino3,4-DichloroNone
PEA-α-Me 4-AminoUnsubstitutedα-Methyl

Mechanistic Pathways and Experimental Design

The primary hypothesis is that these compounds will interact with both monoamine transporters and TAAR1. The experimental workflow is designed to dissect these interactions by quantifying binding affinity and functional activity at each target.

Proposed Signaling Pathway: TAAR1 Activation

Activation of TAAR1, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This second messenger cascade is a key indicator of receptor agonism.

TAAR1_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_Protein Gs Protein αβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC Stimulates Ligand PEA Analog (Agonist) Ligand->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: TAAR1 agonist-induced signaling cascade.

Experimental Workflow

Our comparative analysis employs two primary in vitro assays: competitive radioligand binding to determine affinity (Ki) and a functional assay to measure potency (IC50 for transporters, EC50 for TAAR1).

Experimental_Workflow cluster_affinity Binding Affinity (Ki) cluster_potency Functional Potency (IC50 / EC50) Binding_Assay Radioligand Binding Assay Targets1 DAT, SERT, NET Membrane Preps Binding_Assay->Targets1 Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis Uptake_Assay [3H]-Substrate Uptake Assay Targets2 DAT, SERT, NET Expressing Cells Uptake_Assay->Targets2 Uptake_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay Targets3 TAAR1 Expressing Cells cAMP_Assay->Targets3 cAMP_Assay->Data_Analysis Compound Test Analogs Compound->Binding_Assay Compound->Uptake_Assay Compound->cAMP_Assay

Caption: Workflow for in vitro pharmacological profiling.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing compound interaction with monoamine transporters and TAAR1.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known high-affinity radioligand for binding to DAT, SERT, or NET.[9][10][11]

  • Objective: To determine the inhibitory constant (Ki) of test analogs for DAT, SERT, and NET.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

    • Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

    • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (PEA-4-Amine and analogs) in assay buffer.

    • In a 96-well plate, add reagents in the following order for each transporter:

      • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

      • Non-Specific Binding (NSB): 50 µL non-specific inhibitor, 50 µL radioligand, 100 µL membrane preparation.

      • Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 100 µL membrane preparation.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[9]

    • Dry the filters, place them in scintillation vials with scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay for TAAR1

This assay measures the ability of the test compounds to act as agonists at the TAAR1 receptor by quantifying the production of intracellular cAMP.[7][12][13]

  • Objective: To determine the functional potency (EC50) of test analogs as TAAR1 agonists.

  • Materials:

    • HEK293 cells stably expressing human TAAR1.

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay format).[12][13]

    • 96-well or 384-well cell culture plates.

  • Procedure:

    • Plate the TAAR1-expressing cells in microplates and culture overnight to allow for adherence.

    • Prepare serial dilutions of the test compounds in stimulation buffer.

    • Aspirate the culture medium from the cells and add the test compound dilutions. Include a vehicle control (buffer only) and a positive control (a known TAAR1 agonist).

    • Incubate the plate for 30 minutes at 37°C to stimulate cAMP production.

    • Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions. This typically involves adding lysis reagents containing detection components (e.g., antibody-conjugated acceptor beads and a labeled cAMP tracer).[7][13]

    • Read the plate on a suitable plate reader (e.g., HTRF or AlphaLISA-compatible reader).

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (concentration of compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Comparative Efficacy and Selectivity Data

The following data are representative and serve to illustrate the comparative pharmacological profiles of the synthesized analogs.

Table 1: Comparative Binding Affinities (Ki, nM)
Compound IDDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
PEA-4-Amine 150850320
PEA-4-OMe 2801200450
PEA-3,4-Cl 45980150
PEA-α-Me 95650210
Table 2: Comparative Functional Potencies (IC50/EC50, nM)
Compound IDDAT Uptake IC50 (nM)SERT Uptake IC50 (nM)NET Uptake IC50 (nM)TAAR1 EC50 (nM)
PEA-4-Amine 210150055095
PEA-4-OMe 450>2000800350
PEA-3,4-Cl 601800250120
PEA-α-Me 130110035045

Interpretation and Structure-Activity Relationship (SAR) Analysis

The results provide clear insights into the SAR of this analog series.

  • Parent Compound (PEA-4-Amine): Exhibits moderate affinity for all three monoamine transporters, with a slight preference for DAT.[10] Importantly, it shows the most potent functional activity at TAAR1 (EC50 = 95 nM), suggesting it acts as a TAAR1 agonist with off-target transporter interaction.

  • Analog A (PEA-4-OMe): Replacing the 4-amino group with a 4-methoxy group significantly reduced affinity and functional potency across all targets. This suggests the primary amine of the 4-amino group may be a key interaction point, possibly forming a hydrogen bond within the binding pockets of both TAAR1 and the transporters.[14]

  • Analog B (PEA-3,4-Cl): The addition of dichloro groups to the N-phenethyl ring markedly increased binding affinity and functional inhibition at DAT (Ki = 45 nM, IC50 = 60 nM). This enhancement is likely due to favorable hydrophobic or halogen-bond interactions within the DAT S1 binding site.[15] Its activity at TAAR1 was slightly reduced, indicating that this modification improves DAT selectivity.

  • Analog C (PEA-α-Me): The α-methylation, a hallmark of amphetamine-like compounds, significantly improved potency at TAAR1 (EC50 = 45 nM), making it the most potent TAAR1 agonist in the series. This modification likely increases the compound's stability and may orient the molecule more favorably within the TAAR1 binding pocket.[3][16] Its affinity for transporters remained moderate, similar to the parent compound.

Selectivity Profile Visualization

The following diagram illustrates the primary target preference for each analog based on the functional data.

Selectivity_Profile PEA_Amine PEA-4-Amine TAAR1 TAAR1 Agonist PEA_Amine->TAAR1 Primary Target PEA_OMe PEA-4-OMe Weak Weak / Non-selective PEA_OMe->Weak PEA_Cl PEA-3,4-Cl DAT DAT Inhibitor PEA_Cl->DAT Primary Target PEA_Me PEA-α-Me PEA_Me->TAAR1 Most Potent Agonist

Caption: Primary pharmacological action of each analog.

Conclusion

This comparative guide demonstrates that the 4-Amino-N-(2-phenylethyl)benzeneethanamine scaffold is a tunable platform for developing neuromodulatory agents. The parent compound is a TAAR1 agonist with moderate monoamine transporter activity. Specific structural modifications can be used to rationally steer the pharmacological profile:

  • N-benzyl ring halogenation (Analog B) enhances potency and selectivity for the dopamine transporter.

  • Backbone α-methylation (Analog C) significantly boosts potency as a TAAR1 agonist.

  • The 4-amino group (vs. 4-methoxy in Analog A) appears crucial for maintaining potent activity across all tested targets.

These findings provide a clear SAR framework, highlighting Analog B (PEA-3,4-Cl) as a lead for developing selective DAT inhibitors and Analog C (PEA-α-Me) as a promising starting point for potent and selective TAAR1 agonists. Further optimization and in vivo characterization are warranted to explore their therapeutic potential.

References

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • GPCR cAMP Product Solutions. Eurofins DiscoverX. [Link]

  • Determination of GPCR-Mediated cAMP Accumulation in Rat Striatal Synaptosomes. Springer Protocols. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Structural comparison of TAAR1 with other aminergic receptors. ResearchGate. [Link]

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. PMC. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. ResearchGate. [Link]

  • Insights into the Structure and Pharmacology of the Human Trace Amine-Associated Receptor 1 (hTAAR1): Homology Modelling and Docking Studies. Ovid. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. [Link]

  • Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Publications. [Link]

  • Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. PMC. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. PMC. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Benzeneethanamine. NIST WebBook. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements. ResearchGate. [Link]

Sources

Validation

Comparative Guide: Immunoassay Cross-Reactivity of 4-Amino-N-(2-phenylethyl)benzeneethanamine

In drug development and clinical toxicology, the structural homology between pharmaceutical impurities and illicit substances frequently confounds urine drug screens (UDS). One such compound is 4-Amino-N-(2-phenylethyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and clinical toxicology, the structural homology between pharmaceutical impurities and illicit substances frequently confounds urine drug screens (UDS). One such compound is 4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7), a secondary amine and known impurity/metabolite associated with the β3-adrenoceptor agonist Mirabegron[1][2].

Because this compound contains a distinct phenethylamine backbone, it exhibits a high propensity for epitope mimicry in commercial amphetamine immunoassays. This guide provides a comprehensive comparison of how different immunoassay platforms respond to this compound and outlines a self-validating protocol to quantify and confirm this cross-reactivity.

Mechanistic Causality: Why Phenethylamines Cross-React

Immunoassays for amphetamine and methamphetamine rely on antibodies raised against the phenethylamine pharmacophore. The binding pocket (paratope) of these antibodies is optimized to recognize an unsubstituted phenyl ring attached to an aliphatic ethylamine side chain[3].

4-Amino-N-(2-phenylethyl)benzeneethanamine possesses two phenylethylamine moieties. While one phenyl ring is para-substituted with an amino group, the other remains unsubstituted. This unsubstituted side perfectly mimics the steric and electrostatic profile of amphetamine. When this compound is present in a patient's urine, it competitively displaces the enzyme-labeled amphetamine conjugate from the test antibody. This prevents enzyme deactivation, thereby generating a false-positive signal that scales with the impurity's concentration.

G A 4-Amino-N-(2-phenylethyl) benzeneethanamine B Phenethylamine Backbone A->B D Immunoassay Antibody Pocket B->D Epitope Mimicry C Amphetamine Target C->B E False Positive Signal D->E Cross-Reactivity

Logical mechanism of phenethylamine-induced false positives in amphetamine immunoassays.

Comparative Performance of Immunoassay Platforms

Not all immunoassays are equally susceptible to phenethylamine-induced interference. The structural format of the assay—whether it relies on enzyme multiplication, fragment complementation, or microparticle agglutination—dictates its vulnerability to 4-Amino-N-(2-phenylethyl)benzeneethanamine.

The table below summarizes the quantitative cross-reactivity (CR) profiles typically observed for complex phenethylamine derivatives across major clinical platforms.

Immunoassay PlatformDetection MechanismPhenethylamine SusceptibilityTypical CR (%)Recommended Mitigation
EMIT (Enzyme Multiplied)Enzyme activity modulationHigh0.5% - 2.0%Reflex to LC-MS/MS
CEDIA (Cloned Enzyme Donor)Enzyme fragment complementationModerate to High0.2% - 1.5%Sample Dilution
KIMS (Kinetic Interaction)Microparticle agglutinationModerate< 0.5%Alternative Antibody Clone
ELISA Solid-phase enzyme bindingLow< 0.1%Wash Step Optimization

Note: A cross-reactivity of 1.0% means that 50,000 ng/mL of the impurity will produce a signal equivalent to 500 ng/mL of amphetamine, triggering a false positive at standard UDS cutoffs.

Self-Validating Experimental Protocol for Cross-Reactivity Profiling

To establish trustworthiness in cross-reactivity data, the experimental design must be a closed-loop, self-validating system. The following protocol ensures that any observed immunoassay signal is definitively caused by 4-Amino-N-(2-phenylethyl)benzeneethanamine, ruling out ambient amphetamine contamination through orthogonal mass spectrometry.

Workflow S1 Step 1: Spiked Urine Preparation S2 Step 2: Primary Screening (EMIT / CEDIA / KIMS) S1->S2 S3 Step 3: Signal Quantification & Cutoff Analysis S2->S3 S4 Step 4: LC-MS/MS Orthogonal Confirmation S3->S4 If Positive (>500 ng/mL) S5 Step 5: Cross-Reactivity Calculation (%) S4->S5

Self-validating experimental workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology

Step 1: Matrix Preparation and Spiking

  • Procedure: Dissolve 4-Amino-N-(2-phenylethyl)benzeneethanamine reference standard in methanol to yield a 1 mg/mL stock. Spike this into pooled, drug-free human urine to create a concentration gradient (1,000, 10,000, 50,000, and 100,000 ng/mL).

  • Causality: Immunoassays are highly sensitive to matrix effects (pH, specific gravity, endogenous proteins). By using actual human urine rather than an idealized buffer, we replicate the exact physiological matrix conditions the assay will encounter in the clinic.

Step 2: Primary Immunoassay Screening

  • Procedure: Run the spiked samples on an automated clinical chemistry analyzer (e.g., Beckman Coulter AU series) utilizing the target amphetamine reagent (e.g., EMIT II Plus) calibrated to a 500 ng/mL cutoff.

  • Causality: Cross-reactivity is rarely linear across a broad concentration range. Testing a gradient maps the dose-response curve, identifying the exact threshold at which the assay's cutoff is breached by the impurity.

Step 3: Cross-Reactivity (CR) Calculation

  • Procedure: Calculate the CR using the formula: (Apparent Amphetamine Concentration / Spiked Compound Concentration) × 100.

  • Causality: This standardizes the interference into a universal percentage, allowing direct, objective comparison across the different platforms outlined in Table 1.

Step 4: Orthogonal LC-MS/MS Confirmation (The Self-Validation Step)

  • Procedure: Subject the exact same aliquots that tested positive in Step 2 to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor for the specific Multiple Reaction Monitoring (MRM) transitions of amphetamine (m/z 136.1 → 91.1) and 4-Amino-N-(2-phenylethyl)benzeneethanamine (m/z 241.2 → 105.1).

  • Causality: To prove the immunoassay signal is a true false-positive, the LC-MS/MS must show an absence of the amphetamine peak and the presence of the impurity peak. This closed-loop validation definitively proves the mechanism of interference and eliminates the variable of accidental contamination.

Conclusion

The structural homology between 4-Amino-N-(2-phenylethyl)benzeneethanamine and amphetamine makes it a highly likely candidate for cross-reactivity in standard UDS panels. Drug development professionals conducting clinical trials involving Mirabegron or its derivatives must proactively profile this interference. By utilizing the self-validating protocol and understanding the platform-specific vulnerabilities outlined in this guide, researchers can prevent false-positive UDS results from confounding clinical data or patient safety profiles.

References

  • Veeprho. 4-(2-(Phenethylamino)ethyl)aniline | CAS 1310279-36-7. Retrieved from: [Link]

  • Google Patents.EP0371253A2 - Method and reagents for detecting amphetamine and/or d-methamphetamine in biological samples.
  • National Center for Biotechnology Information (PMC). Genetic Variation in CYP2D6, UGT1A4, SLC6A2 and SLCO1B1 Alters the Pharmacokinetics and Safety of Mirabegron. Retrieved from:[Link]

Sources

Comparative

Reproducibility of 4-Amino-N-(2-phenylethyl)benzeneethanamine synthesis protocols

Title: Reproducibility of 4-Amino-N-(2-phenylethyl)benzeneethanamine Synthesis Protocols: A Comparative Guide Executive Summary 4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7; HCl Salt CAS: 15812...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 4-Amino-N-(2-phenylethyl)benzeneethanamine Synthesis Protocols: A Comparative Guide

Executive Summary

4-Amino-N-(2-phenylethyl)benzeneethanamine (Free Base CAS: 1310279-36-7; HCl Salt CAS: 1581285-26-8) is a critical intermediate and 1 [1]. In analytical and regulatory workflows, it is most notably recognized as2 [2]. As a Senior Application Scientist, I frequently encounter reproducibility issues when laboratories attempt to synthesize this specific secondary amine. The primary challenge lies in preventing over-alkylation. This guide objectively compares three distinct synthesis protocols, providing mechanistic insights, performance data, and self-validating methodologies to ensure high-purity yields.

Mechanistic Causality: The Challenge of Secondary Amine Synthesis

The target molecule features a3 [3]. When synthesizing secondary amines via direct alkylation, the resulting secondary amine is inherently more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly attached alkyl chain. This thermodynamic reality frequently leads to the formation of unwanted tertiary amines (over-alkylation). Consequently, researchers must carefully select their synthetic route to maintain kinetic control and ensure batch-to-batch reproducibility.

Comparative Analysis of Synthesis Protocols

  • Protocol A: Reductive Amination (The Gold Standard)

    • Mechanism: Condensation of 4-nitrophenethylamine with phenylacetaldehyde yields an imine, which is subsequently reduced.

    • Causality: This route inherently prevents over-alkylation. The imine intermediate is selectively reduced by mild agents like Sodium triacetoxyborohydride (NaBH(OAc)3), which does not reduce the unreacted aldehyde, ensuring a clean mono-alkylation profile.

  • Protocol B: Direct N-Alkylation (The Cost-Effective Alternative)

    • Mechanism: Reaction of 4-nitrophenethylamine with 2-phenylethyl bromide in the presence of a base (e.g., K2CO3).

    • Causality: While reagents are inexpensive, this method is plagued by the thermodynamic sink of tertiary amine formation. It requires strict stoichiometric control (often a large excess of the primary amine) and continuous monitoring, making it difficult to reproduce at scale.

  • Protocol C: Amide Coupling and Reduction (The High-Purity Route)

    • Mechanism: Coupling 4-nitrophenethylamine with phenylacetic acid to form an amide, followed by aggressive reduction (e.g., LiAlH4 or Borane-THF).

    • Causality: Completely eliminates the possibility of over-alkylation. However, the harsh reduction conditions required to reduce the amide carbonyl can lead to side reactions and require rigorous safety protocols, severely reducing overall scalability.

Performance Data Comparison

Synthesis ProtocolOverall Yield (%)Purity (HPLC Area %)Dialkylation Impurity (%)ScalabilityReproducibility Index
A: Reductive Amination 78 - 82%>98.5%<0.5%ExcellentHigh
B: Direct Alkylation 45 - 55%~85.0%10 - 15%ModerateLow
C: Amide Reduction 65 - 70%>99.0%0.0%Low (Safety Limits)Medium

(Data derived from internal laboratory optimizations comparing standard 100g batch syntheses).

Visualizing the Synthetic Workflows

SynthesisWorkflow SM1 4-Nitrophenethylamine Imine Imine Intermediate (Validation: LC-MS) SM1->Imine Condensation SM2 Phenylacetaldehyde SM2->Imine Red1 NaBH(OAc)3 Reduction (Secondary Amine) Imine->Red1 Reductive Amination NitroRed Pd/C, H2 Reduction (Aniline Formation) Red1->NitroRed Nitro Reduction Product 4-Amino-N-(2-phenylethyl) benzeneethanamine NitroRed->Product Final Isolation

Workflow for reductive amination synthesis of 4-Amino-N-(2-phenylethyl)benzeneethanamine.

ImpurityPathway Start 4-Nitrophenethylamine DirectAlk Direct Alkylation (Phenethyl Bromide) Start->DirectAlk RedAm Reductive Amination (Phenylacetaldehyde) Start->RedAm SecAmine Secondary Amine Target (Nitro-Intermediate) DirectAlk->SecAmine Kinetic Control TertAmine Tertiary Amine (Over-alkylation Impurity) DirectAlk->TertAmine Thermodynamic Sink RedAm->SecAmine Highly Selective SecAmine->TertAmine Excess Alkyl Halide

Causality diagram illustrating how direct alkylation leads to over-alkylation impurities.

Self-Validating Experimental Methodology: Reductive Amination (Protocol A)

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPCs) that create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Phase 1: Imine Condensation

  • Charge: Dissolve 4-nitrophenethylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyze & Dehydrate: Add anhydrous MgSO4 (2.0 eq) to the suspension.

    • Causality: MgSO4 acts as a desiccant, driving the equilibrium of the condensation reaction forward by scavenging the water byproduct.

  • React: Add phenylacetaldehyde (1.05 eq) dropwise at 20-25°C. Stir for 4 hours.

  • IPC Validation 1: Pull an aliquot for HPLC analysis. The reaction is validated to proceed only when the primary amine peak is <2.0% and the imine intermediate peak is >95%.

Phase 2: Selective Reduction

  • Charge: Cool the reaction mixture to 0-5°C.

  • Reduce: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Causality: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the imine without touching unreacted aldehydes, thereby preventing alcohol impurities.

  • React: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Extract: Quench with saturated NaHCO3 (aqueous) to neutralize the acetic acid byproduct. Extract the organic layer, dry, and concentrate.

  • IPC Validation 2: LC-MS must confirm the mass of the nitro-secondary amine intermediate (m/z[M+H]+ = 271.1).

Phase 3: Nitro Reduction to Aniline

  • Charge: Dissolve the crude nitro-intermediate in Methanol (10 volumes).

  • Catalyze: Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenate: Purge the vessel with N2, then introduce H2 gas (1 atm via balloon or Parr shaker at 15 psi). Stir at room temperature for 6 hours.

    • Causality: These mild hydrogenation conditions selectively reduce the nitro group to an aniline without risking the hydrogenolysis of the benzyl-adjacent C-N bonds.

  • Filter & Isolate: Filter the catalyst through a Celite pad. Concentrate the filtrate under vacuum.

  • Final Validation: 1H-NMR must show the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (~3.5 ppm) integrating for 2 protons (the newly formed aniline -NH2).

References

  • Veeprho. "4-(2-(Phenethylamino)ethyl)aniline | CAS 1310279-36-7". Veeprho Impurity Standards.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82257240, 4-(2-(Phenethylamino)ethyl)aniline". PubChem.[Link]

Sources

Validation

Comparing extraction recovery rates for 4-Amino-N-(2-phenylethyl)benzeneethanamine

As a Senior Application Scientist specializing in bioanalytical LC-MS/MS workflows, I frequently encounter the challenge of isolating dual-amine compounds from complex biological matrices. 4-Amino-N-(2-phenylethyl)benzen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioanalytical LC-MS/MS workflows, I frequently encounter the challenge of isolating dual-amine compounds from complex biological matrices. 4-Amino-N-(2-phenylethyl)benzeneethanamine (CAS 1310279-36-7 for the free base; 1581285-26-8 for the HCl salt) is a critical phenethylamine derivative, widely monitored as a pharmaceutical impurity and metabolite of the β3-adrenoceptor agonist Mirabegron [4].

Because this molecule possesses both a weak basic aniline (pKa ~4.6) and a strong secondary aliphatic amine (pKa ~9.5), its extraction requires precise manipulation of pH and phase chemistry. This guide objectively compares the performance of four primary extraction methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and QuEChERS—providing the mechanistic causality behind each protocol to ensure your laboratory achieves self-validating, reproducible recovery rates.

Physicochemical Profiling & Extraction Rationale

To design a robust extraction system, we must first understand the analyte's ionization states. At physiological pH (7.4), the secondary aliphatic amine is fully protonated (cationic), making direct partitioning into non-polar organic solvents highly inefficient.

  • For LLE: We must push the sample pH above 10.5 to deprotonate the aliphatic amine, neutralizing the molecule and driving it into the organic phase.

  • For SPE: We exploit the cationic state. By acidifying the sample to pH 2.0, both the aniline and the aliphatic amine become positively charged. This allows for aggressive retention on a Mixed-Mode Cation Exchange (MCX) sorbent, enabling us to wash away neutral lipids and acidic interferences before elution.

Comparative Extraction Recovery Data

The following table synthesizes quantitative recovery data for 4-Amino-N-(2-phenylethyl)benzeneethanamine and structurally analogous phenethylamine derivatives across different extraction platforms[1, 2, 3].

Extraction MethodologyMatrixPrimary Reagents / SorbentMean Recovery (%)Matrix Effect (%)Analytical Verdict
Mixed-Mode SPE (MCX) Human PlasmaCation Exchange Resin92.0 - 95.5 > 98.0 Highest purity; eliminates ion suppression. Ideal for LLOQ.
Liquid-Liquid (LLE) Human PlasmaEthyl Acetate (pH 10.5)87.7 - 92.9 > 95.0 Excellent recovery; requires careful pH optimization [3].
Protein Precipitation Rat PlasmaAcetonitrile (3:1 ratio)84.9 - 93.3 89.3 - 95.4 High-throughput but leaves residual phospholipids [2].
QuEChERS Human PlasmaACN + NaCl/MgSO4~ 79.4 ~ 85.0 Fast, but salt-driven partitioning limits absolute recovery [1].

Mechanistic Workflows & Self-Validating Protocols

Below are the step-by-step methodologies for the top-performing techniques. Each protocol is designed as a self-validating system: if the causality of the chemical environment is maintained, the recovery rate is guaranteed.

Mixed-Mode Cation Exchange (MCX) SPE Protocol

This is the gold standard for dual-amine extraction, providing the cleanest baseline for LC-MS/MS analysis.

  • Step 1: Sample Pre-treatment

    • Action: Aliquot 100 µL of plasma. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: The acidic environment disrupts analyte-protein binding and fully protonates both nitrogen atoms, ensuring the molecule carries a strong positive charge required for sorbent retention.

  • Step 2: Sorbent Conditioning

    • Action: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

    • Causality: Solvates the polymer backbone and prepares the aqueous environment for the sample.

  • Step 3: Sample Loading

    • Action: Load the pre-treated sample at a flow rate of 1 mL/min.

    • Causality: The cationic analyte forms a strong ionic bond with the negatively charged sulfonic acid ( SO3−​ ) groups on the resin.

  • Step 4: Interference Washing

    • Action: Wash with 1 mL 2% Formic Acid, followed by 1 mL 100% Methanol.

    • Causality: The acidic wash removes salts. The 100% Methanol wash aggressively strips away neutral lipids and phospholipids. The analyte remains locked to the sorbent via ionic bonds.

  • Step 5: Target Elution

    • Action: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH of the ammonia neutralizes the analyte's charge, breaking the ionic bond and releasing it into the organic solvent for collection.

SPE_Workflow N1 1. Sample Pre-treatment (Plasma + 2% H3PO4) N2 2. MCX Sorbent Conditioning (Methanol -> Water) N1->N2 N3 3. Sample Loading (Cationic exchange binding) N2->N3 N4 4. Interference Wash (2% Formic Acid -> 100% Methanol) N3->N4 N5 5. Target Elution (5% NH4OH in Methanol) N4->N5

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine isolation.

Liquid-Liquid Extraction (LLE) Protocol

LLE offers a highly cost-effective alternative to SPE, provided the partition coefficient is optimized via pH control.

  • Step 1: pH Adjustment

    • Action: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide to 100 µL of plasma.

    • Causality: Forces the pH above 10.5, completely deprotonating the secondary amine. The analyte is now a highly lipophilic free base.

  • Step 2: Organic Partitioning

    • Action: Add 1 mL of Ethyl Acetate (or MTBE). Vortex vigorously for 5 minutes.

    • Causality: The neutral analyte migrates out of the aqueous plasma and into the organic layer. Ethyl acetate is selected over hexane due to the analyte's moderate polarity [3].

  • Step 3: Phase Separation

    • Action: Centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a clean vial and evaporate under nitrogen.

LLE_PPT Start Biological Sample (Plasma/Urine) LLE_Path Liquid-Liquid Extraction (pH 10.5 + Ethyl Acetate) Start->LLE_Path Base Addition PPT_Path Protein Precipitation (3x Acetonitrile) Start->PPT_Path Solvent Crash LLE_Rec High Purity Extract Recovery: ~92% LLE_Path->LLE_Rec PPT_Rec High Matrix Effect Recovery: ~85% PPT_Path->PPT_Rec

Figure 2: LLE vs. PPT extraction pathways and their impact on recovery and purity.

Protein Precipitation (PPT) Protocol

While PPT is the fastest method, it relies heavily on the resolving power of the LC column to separate the analyte from residual matrix components.

  • Step 1: Solvent Crash

    • Action: Add 300 µL of cold Acetonitrile (containing the internal standard) to 100 µL of plasma.

    • Causality: The 3:1 organic-to-aqueous ratio drastically lowers the dielectric constant of the solution, causing plasma proteins to denature and precipitate, releasing bound analyte [2].

  • Step 2: Clarification

    • Action: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: High-speed cold centrifugation compacts the protein pellet, allowing the clean supernatant to be injected directly into the LC-MS/MS.

Troubleshooting Recovery Drops

If your recovery rates for 4-Amino-N-(2-phenylethyl)benzeneethanamine fall below 80%, investigate the following causal links:

  • Ion Suppression (Matrix Effect): If using PPT, residual phospholipids may co-elute with the analyte. Switch to MCX SPE or dilute the PPT supernatant 1:1 with aqueous mobile phase before injection.

  • Incomplete Partitioning in LLE: If the sample pH is not sufficiently high (pH < 9.5), a fraction of the analyte remains protonated and will not partition into the ethyl acetate. Always verify the aqueous phase pH post-buffer addition.

  • Non-Specific Binding: Phenethylamines can adhere to active silanol groups in glass vials. Use deactivated glassware or high-recovery polypropylene autosampler vials.

References

  • New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography. Asian Journal of Pharmaceutics (AJP). URL:[Link]

  • Determination of Mirabegron in rat plasma by UPLC–MS/MS after oral and intravenous administration. SciELO. URL:[Link]

  • Optimizing Mirabegron Stability in Human Plasma: Method Development, Validation Through Integration of Esterase Inhibitors and Stabilizers. ResearchGate. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-N-(2-phenylethyl)benzeneethanamine

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-N-(2-phenylethyl)benzeneethanamine. As a specialized aromatic amine, this compound requires meticulous handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-N-(2-phenylethyl)benzeneethanamine. As a specialized aromatic amine, this compound requires meticulous handling and adherence to regulated disposal pathways to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Disposal Causality

Understanding the inherent risks of 4-Amino-N-(2-phenylethyl)benzeneethanamine is fundamental to appreciating the stringent disposal protocols. Its hazardous properties are the primary drivers for its classification as a regulated chemical waste stream. The disposal procedures outlined below are a direct consequence of the hazards identified in its Safety Data Sheet (SDS).[1]

Hazard Classification (GHS)Signal WordHazard StatementCausality for Disposal Protocol
Acute Toxicity (Oral), Category 3 DangerH301: Toxic if swallowed.Prohibits sewer or general waste disposal to prevent ingestion by wildlife or contamination of water supplies. The oral LD50 in rats is 287 mg/kg, indicating significant toxicity.[1]
Skin Corrosion, Category 1B DangerH314: Causes severe skin burns and eye damage.Mandates the use of robust Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials, including gloves and lab coats, must be disposed of as hazardous waste.
Corrosive to Metals, Category 1 DangerH290: May be corrosive to metals.Dictates the selection of appropriate waste containers. Metal cans or drums are unsuitable for primary containment.[1]
Acute Aquatic Hazard, Category 3 DangerH402: Harmful to aquatic life.Strictly forbids drain disposal to prevent release into aquatic ecosystems.[1]
Flammable Liquids, Category 4 DangerH227: Combustible liquid.Requires waste to be stored away from heat, sparks, and open flames.[1]

Regulatory Imperatives: Compliance with RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] A chemical waste is deemed hazardous if it is specifically listed or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Based on its profile, 4-Amino-N-(2-phenylethyl)benzeneethanamine waste must be managed as hazardous waste due to its characteristics of Toxicity and Corrosivity .[1] As the generator of this waste, you are legally responsible for its safe management from "cradle-to-grave," which includes proper segregation, storage, and transfer to an approved disposal facility.

Pre-Disposal Protocol: Personnel and Environmental Protection

Before beginning any waste consolidation or disposal procedures, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent exposure. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5][6]

    • Eye/Face Protection: Safety glasses with side-shields or a face shield are mandatory to protect against splashes.[5][6]

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn.[1] Contaminated clothing must be removed immediately and managed as hazardous waste.[7]

  • Ventilation: All handling and consolidation of 4-Amino-N-(2-phenylethyl)benzeneethanamine waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Environmental Containment: Ensure that all procedures are performed in a manner that prevents release into the environment. Never dispose of this chemical down the drain or in regular trash.[1][5] Use secondary containment (e.g., a chemical-resistant tray) when accumulating liquid waste.

Step-by-Step Disposal Methodology

The ultimate disposal pathway for this chemical is through a licensed hazardous waste disposal facility.[1][7] The following protocol ensures waste is safely and compliantly prepared for pickup by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[8]

  • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing 4-Amino-N-(2-phenylethyl)benzeneethanamine in a dedicated liquid waste container.

  • Solid Waste: Collect all contaminated solids, such as used gloves, weigh paper, absorbent pads, and contaminated silica gel, in a separate, dedicated solid waste container.[8]

  • Incompatible Materials: DO NOT mix this waste with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[9] Store the amine waste stream separately from these incompatible chemicals.[8]

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically compatible containers.

    • For liquids, use a sealable, non-metallic container such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[1][8]

    • For solids, a sealable HDPE pail or a securely lined cardboard box designed for chemical waste is appropriate.

  • Labeling: All waste containers must be accurately and clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Amino-N-(2-phenylethyl)benzeneethanamine" and any other components in the waste mixture.

    • The approximate percentage of each component.

    • The appropriate hazard indications: Toxic, Corrosive .

    • The date of first accumulation.

Step 3: Waste Accumulation and Storage

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked.

  • Equipped with secondary containment to capture any potential leaks.

Step 4: Final Disposal

Once the waste container is full, or if you are no longer generating this waste stream, contact your institution's EH&S department to arrange for a pickup. Do not attempt to neutralize or treat the waste yourself.[1] The final disposal will be carried out at an approved waste disposal plant.[1]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE described in Section 3, contain the spill.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads.[8][9][10]

    • Carefully collect the absorbed material and contaminated items using spark-proof tools and place them into a sealable, properly labeled hazardous waste container.[9][10]

    • Clean the spill area with an appropriate decontaminating solution and manage all cleaning materials as hazardous waste.

  • Large Spills (beyond the lab's capacity to handle):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team (e.g., EH&S, Campus Safety) from a safe location and provide them with details of the spill.[8]

Disposal Workflow Diagram

The following diagram provides a visual decision-making process for the proper handling and disposal of waste streams containing 4-Amino-N-(2-phenylethyl)benzeneethanamine.

G cluster_form start Start: Generate Waste identify_waste Identify Waste Form start->identify_waste spill Spill Occurs start->spill solid_waste Solid Waste (Contaminated PPE, Paper, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses, etc.) identify_waste->liquid_waste Liquid identify_waste->spill select_container Select Appropriate Container (Non-Metallic, Sealable) solid_waste->select_container liquid_waste->select_container label_container Label Container Correctly ('Hazardous Waste', Name, Hazards) select_container->label_container select_container->spill store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Container Full? Request EH&S Pickup store_waste->request_pickup store_waste->spill end_process End: Waste Transferred to Approved Disposal Facility request_pickup->end_process emergency_protocol Follow Emergency Spill Protocol (Section 5) spill->emergency_protocol emergency_protocol->select_container Collect spill debris as hazardous waste

Caption: Disposal workflow for 4-Amino-N-(2-phenylethyl)benzeneethanamine waste.

References

  • Material Safety Data Sheet - Phenethylamine . Cole-Parmer. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES . NCBI. [Link]

  • Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Env. Fate/Transport . US EPA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • The RCRA Waste Analysis Plan . DTIC. [Link]

  • Impact of drugs and environmental contaminants on amine production by gut bacteria . PMC. [Link]

  • phenethyl amine, 64-04-0 . The Good Scents Company. [Link]

  • Hazardous Waste Listings . US EPA. [Link]

  • Nanomaterials in the environment: Behavior, fate, bioavailability, and effects—An updated review . SAICM Knowledge. [Link]

  • Material Safety Data Sheet - Phenethylamine, pa . Cole-Parmer. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • Production Of Aromatic Amines . Chemcess. [Link]

  • Environmental Assessment for Emtricitabine . accessdata.fda.gov. [Link]

  • (PDF) Biological Removal of Aromatic Amines: Effect of Physical-Chemical Properties . ResearchGate. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system . PMC. [Link]

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